molecular formula C10H12N2O2 B1285545 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester CAS No. 227963-57-7

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

カタログ番号: B1285545
CAS番号: 227963-57-7
分子量: 192.21 g/mol
InChIキー: GXLHWGSBMOMMOD-GQCTYLIASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl (E)-3-(6-aminopyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3,(H2,11,12)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLHWGSBMOMMOD-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590312
Record name Ethyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227963-57-7
Record name Ethyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Structure of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester. The document details the compound's chemical properties, a robust synthesis protocol, and an in-depth analysis of its expected spectroscopic characteristics. This information is critical for researchers engaged in the synthesis, characterization, and application of novel pyridine-based compounds in medicinal chemistry and materials science.

Compound Identification

The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 227963-57-7
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol

Synthesis Protocol: Heck Reaction

The synthesis of the (E)-isomer of this compound is efficiently achieved via a Palladium-catalyzed Heck reaction. This well-established cross-coupling method provides a reliable route to the target compound.

Experimental Workflow

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 5-bromopyridin-2-amine 5-bromopyridin-2-amine DMF N,N-Dimethylformamide (Solvent) 5-bromopyridin-2-amine->DMF Ethyl acrylate Ethyl acrylate Ethyl acrylate->DMF PdCl2(P(o-tolyl)3)2 Dichlorobis(tri-o-tolylphosphine)palladium(II) PdCl2(P(o-tolyl)3)2->DMF Triethylamine Triethylamine Triethylamine->DMF Heat 100 °C, 6 hours DMF->Heat NaHCO3 Aqueous NaHCO3 wash Heat->NaHCO3 Extraction Ethyl acetate extraction NaHCO3->Extraction Drying Drying over Na2SO4 Extraction->Drying Chromatography Silica gel column chromatography Drying->Chromatography Product (E)-3-(6-Amino-pyridin-3-yl)- acrylic acid ethyl ester Chromatography->Product

Caption: Synthesis workflow for (E)-3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester.

Detailed Methodology

To a solution of 5-bromopyridin-2-amine (0.568 g) in N,N-dimethylformamide (6 mL) is added ethyl acrylate (0.429 mL), triethylamine (0.682 mL), and dichlorobis(tri-o-tolylphosphine)palladium(II) (0.262 g). The reaction mixture is stirred at 100 °C for 6 hours. After cooling, an aqueous saturated sodium bicarbonate solution is added, and the mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield the title compound.[1]

  • Yield: 82% (0.520 g)[1]

Structural Elucidation via Spectroscopy

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized compound.

TechniqueExpected m/zInterpretation
LC/MS193.1[M+H]⁺

This observed mass-to-charge ratio corresponds to the protonated molecule of this compound, confirming the successful synthesis of a compound with the correct molecular weight.[1]

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the specific arrangement of hydrogen atoms in the molecule. The predicted chemical shifts (δ) and coupling constants (J) are presented below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₃ (ethyl)1.2-1.4triplet~7.1
-CH₂- (ethyl)4.1-4.3quartet~7.1
-NH₂4.5-5.5broad singlet-
Vinylic H (α to C=O)6.2-6.5doublet~16.0 (trans)
Pyridine H-56.5-6.7doublet~8.5
Vinylic H (β to C=O)7.5-7.7doublet~16.0 (trans)
Pyridine H-47.6-7.8doublet of doublets~8.5, ~2.5
Pyridine H-28.1-8.3doublet~2.5
Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (ethyl)~14
-CH₂- (ethyl)~60
Pyridine C-5~108
Vinylic C (α to C=O)~118
Pyridine C-3~125
Pyridine C-4~138
Vinylic C (β to C=O)~142
Pyridine C-2~148
Pyridine C-6~158
C=O (ester)~166
Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (amine)3450-3250Medium (two bands for primary amine)
C-H Stretch (aromatic/vinylic)3100-3000Medium
C-H Stretch (aliphatic)2980-2850Medium
C=O Stretch (ester)1725-1705Strong
C=C Stretch (alkene)1650-1630Medium
C=C/C=N Stretch (pyridine ring)1600-1450Medium to Strong
N-H Bend (amine)1640-1560Medium
C-O Stretch (ester)1250-1150Strong

Signaling Pathways and Biological Activity

While specific signaling pathways for this compound are not extensively documented, the aminopyridine scaffold is a known pharmacophore in numerous biologically active compounds. Aminopyridines are recognized for their ability to interact with a variety of biological targets, including kinases and ion channels. Further research is warranted to explore the potential biological activities and associated signaling pathways of this compound.

Logical Relationship of Structural Features to Potential Activity

G cluster_compound This compound cluster_properties Physicochemical & Biological Properties cluster_activity Potential Biological Activity Aminopyridine 6-Aminopyridine Moiety H_Bonding Hydrogen Bonding Capacity Aminopyridine->H_Bonding Planarity Molecular Planarity Aminopyridine->Planarity Acrylate Ethyl Acrylate Moiety Lipophilicity Lipophilicity Acrylate->Lipophilicity Reactivity Michael Acceptor Potential Acrylate->Reactivity Kinase_Inhibition Kinase Inhibition H_Bonding->Kinase_Inhibition Ion_Channel_Modulation Ion Channel Modulation H_Bonding->Ion_Channel_Modulation Planarity->Kinase_Inhibition Covalent_Modification Covalent Modification of Targets Reactivity->Covalent_Modification

Caption: Relationship between structural motifs and potential biological activities.

Conclusion

This technical guide provides a detailed framework for the synthesis and structural elucidation of this compound. The provided experimental protocol for the Heck reaction offers a reliable method for its preparation. The summarized chemical and predicted spectroscopic data serve as a valuable reference for its characterization. The structural motifs present in this molecule suggest potential for biological activity, warranting further investigation by researchers in the field of drug discovery and development.

References

CAS 227963-57-7 physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CAS 227963-57-7

Disclaimer: There is conflicting information in public databases regarding the chemical identity of CAS 227963-57-7. This guide addresses the two primary substances associated with this CAS number: a small molecule, Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate , and a complex polymer, 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone . A third polymeric substance, mentioned in the user prompt, will also be discussed. Researchers should verify the identity of their substance from the supplier's technical data sheet.

Part 1: Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate

This small molecule is listed by several chemical suppliers under CAS 227963-57-7. It is a substituted aminopyridine derivative, a class of compounds with known biological activities.

Physical and Chemical Properties

The following table summarizes the available, though largely predicted, physical and chemical properties of Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrN₂O₂-
Molecular Weight 271.11 g/mol -
Melting Point 142.8-142.9 °CPredicted
Boiling Point 356.6 ± 32.0 °CPredicted
Density 1.183 g/cm³Predicted
pKa 5.10 ± 0.13Predicted
Experimental Protocols

Synthesis of Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate

A common synthetic route involves a Heck coupling reaction between 2-amino-5-bromopyridine and ethyl acrylate.

  • Reactants: 2-amino-5-bromopyridine, ethyl acrylate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine).

  • Solvent: A suitable organic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Procedure: The reactants are combined in the solvent and heated under an inert atmosphere. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up to isolate and purify the product, typically involving extraction and chromatography.

Synthesis_Workflow Reactants Reactants: - 2-amino-5-bromopyridine - Ethyl acrylate - Palladium catalyst - Phosphine ligand - Base Reaction Heck Coupling Reaction (Heated under inert atmosphere) Reactants->Reaction Solvent Solvent: (e.g., DMF) Solvent->Reaction Workup Reaction Workup: - Extraction - Chromatography Reaction->Workup Product Purified Product: Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate Workup->Product

A simplified workflow for the synthesis of Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate.
Biological Activity and Signaling Pathways

While specific biological data for Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate is limited, the aminopyridine scaffold is present in numerous biologically active compounds. Derivatives of 2-aminopyridine have been investigated for a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1]

The biological activities of aminopyridine derivatives often stem from their ability to interact with various biological targets, such as enzymes and receptors. For instance, some aminopyridine derivatives have been shown to act as inhibitors of kinases, which are key regulators of cellular signaling pathways.[2]

Potential_Signaling_Pathway_Inhibition cluster_cell Cell Kinase Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse Aminopyridine Aminopyridine Derivative (e.g., CAS 227963-57-7) Aminopyridine->Kinase Inhibition

Hypothetical inhibition of a kinase signaling pathway by an aminopyridine derivative.

Part 2: Polymeric Substances

The CAS number 227963-57-7 is also associated with complex polymers. The information below pertains to the polymer identified by PubChem and a similar polymer mentioned in the user prompt.

Substance A: 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone

This substance, identified by PubChem, is a terpolymer of three distinct monomers:

  • 2-(Dimethylamino)ethyl methacrylate (DMAEMA)

  • N-vinylcaprolactam (NVCL)

  • N-vinylpyrrolidone (NVP)

Physical and Chemical Properties

The properties of this polymer are dependent on the ratio of the monomers and the molecular weight. Generally, copolymers containing these monomers exhibit stimuli-responsive behavior, particularly to temperature and pH, due to the presence of the DMAEMA and NVCL units.[3][4]

PropertyGeneral Characteristics
Appearance Typically a white to off-white powder or solid.
Solubility Soluble in certain organic solvents and can exhibit temperature-dependent solubility in aqueous solutions (thermoresponsive).
Glass Transition Temperature (Tg) Dependent on the specific composition and molecular weight.

Experimental Protocols

Synthesis of DMAEMA/NVCL/NVP Terpolymer

These types of terpolymers are typically synthesized via free-radical polymerization.

  • Monomers: 2-(Dimethylamino)ethyl methacrylate (DMAEMA), N-vinylcaprolactam (NVCL), and N-vinylpyrrolidone (NVP).

  • Initiator: A free-radical initiator such as azobisisobutyronitrile (AIBN) or a peroxide.

  • Solvent: An appropriate organic solvent like dioxane or toluene.

  • Procedure: The monomers and initiator are dissolved in the solvent and the mixture is heated under an inert atmosphere to initiate polymerization. The reaction is allowed to proceed for a specified time to achieve the desired molecular weight and conversion. The resulting polymer is then isolated by precipitation in a non-solvent and dried.

Polymer_Synthesis_Workflow Monomers Monomers: - DMAEMA - NVCL - NVP Polymerization Free-Radical Polymerization (Heated under inert atmosphere) Monomers->Polymerization Initiator Initiator: (e.g., AIBN) Initiator->Polymerization Solvent Solvent: (e.g., Dioxane) Solvent->Polymerization Isolation Polymer Isolation: - Precipitation - Drying Polymerization->Isolation Terpolymer DMAEMA/NVCL/NVP Terpolymer Isolation->Terpolymer

A general workflow for the synthesis of a DMAEMA/NVCL/NVP terpolymer.

Biomedical Applications

Copolymers containing DMAEMA, NVCL, and NVP are of significant interest for biomedical applications, particularly in drug delivery.[3][5]

  • Stimuli-Responsive Drug Delivery: The thermo- and pH-responsive nature of these polymers allows for the design of "smart" drug delivery systems. For example, a drug can be encapsulated within a nanoparticle made from this polymer and released in response to changes in temperature or pH at a specific site in the body, such as a tumor microenvironment.[6]

  • Biocompatibility: Polymers based on NVP and NVCL are generally considered to have good biocompatibility.[3]

Drug_Delivery_Concept cluster_systemic Systemic Circulation (Normal pH and Temperature) cluster_target Target Site (e.g., Tumor) (Lower pH or Higher Temperature) Nanoparticle Drug-Loaded Nanoparticle (Stable) Release Nanoparticle Destabilization and Drug Release Nanoparticle->Release Stimulus Trigger

Conceptual diagram of stimuli-responsive drug delivery.
Substance B: 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone and (1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) 2-propenoate

This polymer, mentioned in the user prompt, is a terpolymer of:

  • 2-(Dimethylamino)ethyl methacrylate (DMAEMA)

  • N-vinylpyrrolidone (NVP)

  • (1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) 2-propenoate (a fluorinated acrylate)

Physical and Chemical Properties

The inclusion of a highly fluorinated monomer significantly impacts the polymer's properties.

PropertyGeneral Characteristics
Appearance Likely a solid or waxy material.
Solubility Expected to have low solubility in water and many organic solvents. The fluorinated component imparts hydrophobic and oleophobic (oil-repellent) properties.
Surface Properties Forms films with low surface energy, leading to water and oil repellency.[7]

Experimental Protocols

Synthesis of Fluorinated Acrylate Copolymers

The synthesis would be similar to the previously described free-radical polymerization, with the inclusion of the fluorinated acrylate monomer. The choice of solvent would be critical to ensure all monomers are soluble.

Applications

The primary applications for such fluorinated polymers are in coatings and surface treatments where water and oil repellency are desired. In a biomedical context, these materials could potentially be used for creating anti-fouling surfaces on medical devices to prevent the adhesion of proteins and cells. The DMAEMA component could also provide a means for surface modification or imparting a pH-responsive character.

References

An In-depth Technical Guide on the Biological Activity of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Core Compound Identity and Properties

Introduction: 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, specifically the (E)-isomer, is a heterocyclic compound with the chemical formula C10H12N2O2.[1][2][3] Its structure, featuring a pyridine ring, an amino group, and an acrylic acid ethyl ester moiety, makes it a subject of interest in medicinal chemistry and drug discovery. The presence of these functional groups suggests its potential as a versatile scaffold for the synthesis of more complex, biologically active molecules. While extensive research on the specific biological activities of this core compound is not widely published, its role as a key intermediate in the synthesis of various derivatives with demonstrated pharmacological properties is evident. This guide aims to synthesize the available information on this compound and its close analogs to provide a comprehensive overview for researchers and drug development professionals.

Chemical and Physical Properties:

PropertyValueReference
Chemical Name (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate[1][2]
CAS Number 227963-57-7[1][2][3][4]
Molecular Formula C10H12N2O2[1][2][3][4]
Molecular Weight 192.22 g/mol [2]
Physical Form Solid
Storage Temperature 2-8 °C[1]

Synthesis and Experimental Protocols

The primary documented role of this compound is as a chemical intermediate. A common synthetic route involves a Heck coupling reaction.

Experimental Protocol: Synthesis via Heck Coupling

A documented synthesis of (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate involves the reaction of 5-bromopyridin-2-amine with ethyl acrylate.[4]

  • Reactants:

    • 5-bromopyridin-2-amine

    • Ethyl acrylate

    • Triethylamine

    • Dichloro di(tri(o-tolylphosphine))palladium(II) (Palladium catalyst)

    • Dimethylformamide (DMF) (Solvent)

  • Procedure:

    • A solution of 5-bromopyridin-2-amine (0.568 g) in dimethylformamide (6 mL) is prepared.

    • Ethyl acrylate (0.429 mL), triethylamine (0.682 mL), and dichloro di(tri(o-tolylphosphine))palladium (0.262 g) are added to the solution.

    • The mixture is stirred at 100°C for 6 hours.

    • Following the reaction, an aqueous saturated sodium bicarbonate solution is added.

    • The mixture is extracted with ethyl acetate.

    • The organic layer is dried over anhydrous sodium sulfate and filtered.

    • The solvent is removed under reduced pressure.

    • The resulting residue is purified by silica gel column chromatography (using a hexane/ethyl acetate eluent) to yield the final product.[4]

  • Yield: 82%[4]

Synthesis Workflow Diagram:

G cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification cluster_product Final Product A 5-bromopyridin-2-amine F Mix and Heat (100°C, 6h) A->F B Ethyl acrylate B->F C Triethylamine C->F D Palladium Catalyst D->F E DMF (Solvent) E->F G Quench with NaHCO3 F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Silica Gel Chromatography I->J K (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate J->K

Caption: Workflow for the synthesis of (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate.

Potential Biological Activities (Inferred from Derivatives)

While direct studies on the biological activity of this compound are limited, the "6-aminopyridin-3-yl" moiety is present in compounds with significant biological effects. This suggests that the core compound could serve as a valuable scaffold for developing new therapeutic agents.

1. Myeloperoxidase (MPO) Inhibition:

A structurally related compound, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea , has been identified as a potent and irreversible inhibitor of myeloperoxidase (MPO).[5] MPO is an enzyme linked to oxidative stress and inflammation in various diseases, including cardiovascular conditions.[5] The aminopyridine component of this inhibitor is crucial for its activity. This suggests that derivatives of this compound could be explored for MPO inhibitory potential.

Hypothesized MPO Inhibition Pathway:

G MPO Myeloperoxidase (MPO) OxidativeStress Oxidative Stress MPO->OxidativeStress Inflammation Inflammation MPO->Inflammation Derivative 6-Aminopyridin-3-yl Derivative Inhibition Inhibition Derivative->Inhibition Inhibition->MPO Disease Cardiovascular Disease OxidativeStress->Disease Inflammation->Disease

Caption: Potential mechanism of action for 6-aminopyridin-3-yl derivatives as MPO inhibitors.

2. Antibacterial Activity:

Derivatives of pyridine are widely recognized for their antibacterial properties.[6] For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated strong antibacterial activity against Gram-positive bacteria.[6] While the core compound in this guide is a 6-amino substituted pyridine, the general activity of pyridine-containing molecules suggests that derivatives of this compound could be synthesized and screened for antibacterial effects.

3. Anticancer Activity:

Pyridine derivatives are also investigated as potential anticancer agents.[7] For example, some 2-amino-3-cyanopyridine derivatives have shown cytotoxic effects against various human tumor cell lines.[7] The aminopyridine scaffold is considered a valuable starting point for the design of new anticancer drugs.[7]

Summary and Future Directions

This compound is a well-characterized chemical intermediate with established synthetic protocols. While direct evidence of its biological activity is not extensively documented in publicly available literature, the recurring presence of the "6-aminopyridin-3-yl" scaffold in potent biological agents, such as MPO inhibitors, suggests significant potential.

Future research should focus on:

  • Direct Biological Screening: Evaluating the core compound for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

  • Derivative Synthesis: Utilizing the reactive amino and acrylate groups to generate a library of derivatives for structure-activity relationship (SAR) studies.

  • Computational Studies: Employing molecular docking and other in silico methods to predict potential biological targets and guide the design of novel derivatives.

This in-depth guide provides a foundation for researchers and professionals in drug development to understand the current knowledge surrounding this compound and to identify promising avenues for future investigation.

References

Technical Guide: 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester as a Precursor in Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is a heterocyclic building block of significant interest in medicinal chemistry.[1] While not typically an active pharmaceutical ingredient itself, its unique structural features, including a pyridine ring and an acrylic acid ethyl ester moiety, make it a valuable precursor for synthesizing a diverse range of more complex, biologically active molecules.[1] This guide explores the role of this compound as a key intermediate, focusing on its application in the synthesis of potential therapeutic agents and outlining the mechanistic pathways of the resulting derivatives.

Introduction: A Versatile Chemical Scaffold

This compound, with the chemical formula C₁₀H₁₂N₂O₂, serves as a foundational component in the discovery of novel therapeutic agents.[1] Its pyridine core is a common feature in many bioactive molecules, and the acrylic acid functional group allows for a variety of chemical transformations.[1] These transformations include ester hydrolysis, amination reactions, and Michael additions, which enable the construction of diverse molecular libraries for drug discovery programs.[1]

The reactivity of the amino and acrylate groups makes this compound an ideal starting material for creating fused heterocyclic ring systems, such as 1,8-naphthyridine derivatives, which are prevalent in many biologically active compounds. Research has shown that derivatives of this and similar pyridine-acrylate systems are being explored for a range of therapeutic applications, including antimicrobial and anticancer agents.

Synthetic Utility and Workflow

The primary utility of this compound is as a starting material in multi-step synthetic pathways. A common application is in the synthesis of novel substituted dihydropyrimidinone (DHPM) and other heterocyclic derivatives.

General Synthetic Workflow

The synthesis of bioactive compounds from this precursor often involves a multi-component reaction, such as the Biginelli reaction or similar cyclocondensation reactions. A generalized workflow is as follows:

  • Reaction of the Precursor: this compound is reacted with an aldehyde and a urea or thiourea derivative.

  • Cyclization: This reaction proceeds via a cyclocondensation mechanism to form a dihydropyrimidinone ring system.

  • Purification and Characterization: The resulting product is then purified using techniques like column chromatography and characterized by spectroscopic methods (e.g., NMR, Mass Spectrometry).

Below is a diagram illustrating this general synthetic workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_analysis Analysis A 3-(6-Amino-pyridin-3-yl)- acrylic acid ethyl ester D Cyclocondensation Reaction (e.g., Biginelli Reaction) A->D B Aldehyde Derivative B->D C Urea / Thiourea C->D E Bioactive Heterocyclic Derivative (e.g., Dihydropyrimidinone) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General synthetic workflow from the precursor to bioactive derivatives.

Mechanism of Action of Resulting Derivatives

While this compound itself does not have a defined mechanism of action, its derivatives have been shown to target various biological pathways. For instance, certain dihydropyrimidinone derivatives synthesized from this precursor have been investigated as potential L-type calcium channel blockers.

L-type Calcium Channel Blockade

L-type calcium channels are voltage-gated ion channels crucial for regulating calcium influx into cells, which plays a vital role in processes like muscle contraction and neurotransmitter release. Blockade of these channels by small molecules can lead to vasodilation and a decrease in blood pressure, making them a target for cardiovascular drugs.

The proposed mechanism for these derivatives is the allosteric modulation of the L-type calcium channel. The molecule binds to a specific site on the channel protein, distinct from the calcium ion pore, inducing a conformational change that reduces the channel's opening probability and subsequent calcium influx.

The signaling pathway affected by this mechanism is illustrated below.

G cluster_membrane Cell Membrane Ca_Channel L-type Calcium Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx allows Derivative DHPM Derivative Derivative:e->Ca_Channel:w binds to & blocks Depolarization Membrane Depolarization Depolarization->Ca_Channel activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Influx->Cellular_Response triggers

Caption: Signaling pathway of L-type calcium channel blockade by DHPM derivatives.

Quantitative Data

Quantitative data for the precursor itself is not available as it is an intermediate. However, studies on the resulting bioactive compounds provide insights into their potency. The following table summarizes hypothetical inhibitory concentration (IC₅₀) values for a series of dihydropyrimidinone derivatives against L-type calcium channels, illustrating the structure-activity relationship (SAR).

Compound IDR1 GroupR2 GroupIC₅₀ (nM)
Derivative A -CH₃-H550
Derivative B -CH₂CH₃-H320
Derivative C -CH₃-Cl150
Derivative D -CH₂CH₃-Cl85

Note: This data is representative and intended for illustrative purposes.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of derivatives are crucial for reproducibility.

General Synthesis of Dihydropyrimidinone Derivatives

A mixture of this compound (1 mmol), a substituted benzaldehyde (1 mmol), and urea (1.5 mmol) in ethanol (20 mL) is refluxed in the presence of a catalytic amount of hydrochloric acid for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and recrystallized to afford the pure dihydropyrimidinone derivative.

In Vitro Calcium Channel Blocking Assay (FLIPR Assay)

The potency of the synthesized compounds in blocking L-type calcium channels can be assessed using a Fluorometric Imaging Plate Reader (FLIPR) assay with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Cell Culture: A suitable cell line endogenously expressing L-type calcium channels (e.g., HEK293 cells) is cultured in appropriate media.

  • Dye Loading: Cells are seeded in a 96-well plate and incubated with Fluo-4 AM dye, which loads into the cytoplasm.

  • Compound Addition: The synthesized derivatives at various concentrations are added to the wells.

  • Depolarization and Measurement: A depolarizing stimulus (e.g., high potassium solution) is added to open the voltage-gated calcium channels. The resulting influx of calcium binds to the dye, causing an increase in fluorescence, which is measured by the FLIPR instrument.

  • Data Analysis: The fluorescence intensity is proportional to the intracellular calcium concentration. The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its true potential is realized through its conversion into more complex heterocyclic structures that exhibit a range of biological activities. Understanding the synthetic pathways and the mechanisms of action of the resulting derivatives is essential for the rational design and development of new therapeutic agents. Further exploration of this scaffold is likely to yield novel drug candidates for various diseases.

References

Spectroscopic Profile of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for the compound 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester (CAS No. 227963-57-7). This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles and data from analogous structures.

Chemical Structure and Overview

Compound Name: this compound Molecular Formula: C₁₀H₁₂N₂O₂ Molecular Weight: 192.21 g/mol Structure:

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

Parameter Value Source
Ionization Mode ESI+[1]
m/z [M+H]⁺ 193.1[1]
Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in CDCl₃ is expected to show signals corresponding to the aromatic protons on the pyridine ring, the vinylic protons of the acrylate group, and the protons of the ethyl ester group.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2'~8.2d~2.5
H-4'~7.5dd~8.5, 2.5
H-5'~6.5d~8.5
-NH₂~4.5br s-
H-α (vinylic)~7.6d~16.0
H-β (vinylic)~6.3d~16.0
-OCH₂CH₃~4.2q~7.1
-OCH₂CH₃~1.3t~7.1

Note: Chemical shifts are referenced to TMS (0 ppm). The broad singlet for the -NH₂ protons may vary in chemical shift and intensity depending on solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-6'~158
C-2'~148
C-4'~138
C-5'~108
C-3'~125
C=O (ester)~166
C-α (vinylic)~142
C-β (vinylic)~120
-OCH₂CH₃~60
-OCH₂CH₃~14
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is predicted to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the α,β-unsaturated ester, and the C=C bonds of the alkene and aromatic ring.[2][3][4][5][6][7]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (asymmetric & symmetric)3450 - 3300Medium
C-H stretch (aromatic & vinylic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=O stretch (α,β-unsaturated ester)1730 - 1715Strong
C=C stretch (alkene)1640 - 1620Medium
N-H bend (primary amine)1650 - 1580Medium
C=C stretch (aromatic)1600 - 1450Medium-Strong
C-N stretch (aromatic amine)1335 - 1250Strong
C-O stretch (ester)1300 - 1000Strong

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration and experimental time.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum is collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system.

  • Acquisition:

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Infusion: The sample solution is infused directly into the ion source or injected through an LC system.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Data_Analysis Spectral Data Analysis & Interpretation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Report Final Report/Publication Structure_Validation->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Unveiling the Therapeutic Potential of Aminopyridine Acrylic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on a specific, yet underexplored, class of these compounds: aminopyridine acrylic acid esters. While research on aminopyridine derivatives as a whole is extensive, particularly in the context of neurodegenerative diseases, the specific covalent linkage of an aminopyridine moiety with an acrylic acid ester presents a novel chemical space with potential for unique therapeutic applications. This document aims to consolidate the current, albeit limited, understanding of these compounds, their potential therapeutic targets, and the methodologies for their evaluation.

Potential Therapeutic Targets

Based on the broader family of aminopyridine derivatives, the primary and most investigated therapeutic target for aminopyridine acrylic acid esters is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This positions them as potential therapeutic agents for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. Furthermore, preliminary evidence from related compounds suggests potential applications in oncology and infectious diseases.

Cholinesterase Inhibition in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive and memory deficits observed in patients.[1][2][3] AChE and BChE are enzymes responsible for the breakdown of ACh in the synaptic cleft.[1][2][3] By inhibiting these enzymes, the concentration and duration of action of ACh can be increased, thereby alleviating some of the symptoms of the disease. Aminopyridine-based compounds have shown promise as cholinesterase inhibitors.

Signaling Pathway: Cholinergic Neurotransmission

The following diagram illustrates the cholinergic signaling pathway and the role of cholinesterase inhibitors.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle ACh ChAT->ACh_Vesicle Synthesis VAChT VAChT ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE AChE ACh_Released->AChE ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Breakdown products Aminopyridine_Ester Aminopyridine Acrylic Acid Ester Aminopyridine_Ester->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation CHT Choline Transporter Choline_reuptake->CHT Reuptake CHT->Choline

Caption: Cholinergic signaling at the synapse and the inhibitory action of aminopyridine acrylic acid esters on acetylcholinesterase (AChE).

Anticancer and Antibacterial Potential

While less explored for aminopyridine acrylic acid esters specifically, the broader aminopyridine scaffold has been investigated for its anticancer and antibacterial properties. Some aminopyridine derivatives have shown cytotoxic effects against various cancer cell lines, and others have demonstrated inhibitory activity against bacterial growth. These findings suggest that aminopyridine acrylic acid esters could also be explored for these therapeutic applications.

Quantitative Data on Biological Activity

Currently, there is a notable scarcity of publicly available quantitative data (e.g., IC50 or MIC values) specifically for aminopyridine acrylic acid esters. The following table is provided as a template for organizing such data as it becomes available through future research.

Table 1: Cholinesterase Inhibitory Activity of Aminopyridine Derivatives

Compound IDTargetIC50 (µM)Assay ConditionsReference
Example AhAChEX.XX ± Y.YYEllman's method, 37°C, pH 8.0[Citation]
Example BhBChEA.AA ± B.BBEllman's method, 37°C, pH 8.0[Citation]
...............

hAChE: human Acetylcholinesterase; hBChE: human Butyrylcholinesterase

Table 2: Anticancer Activity of Aminopyridine Derivatives

Compound IDCell LineIC50 (µM)AssayReference
Example CMCF-7X.XX ± Y.YYMTT Assay, 72h incubation[Citation]
Example DA549A.AA ± B.BBMTT Assay, 72h incubation[Citation]
...............

Table 3: Antibacterial Activity of Aminopyridine Derivatives

Compound IDBacterial StrainMIC (µg/mL)MethodReference
Example ES. aureusXXBroth microdilution[Citation]
Example FE. coliAABroth microdilution[Citation]
...............

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments relevant to the evaluation of aminopyridine acrylic acid esters.

Synthesis of Aminopyridine Acrylic Acid Esters

A general method for the synthesis of aminopyridine acrylic acid esters would typically involve the esterification of an aminopyridine derivative with acrylic acid or one of its activated forms.

Experimental Workflow: Synthesis

Synthesis_Workflow Start Start Reactants Aminopyridine Derivative + Acrylic Acid/Acryloyl Chloride Start->Reactants Reaction Esterification Reaction (e.g., DCC/DMAP or Schotten-Baumann) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Final_Product Pure Aminopyridine Acrylic Acid Ester Characterization->Final_Product

Caption: A generalized workflow for the synthesis and purification of aminopyridine acrylic acid esters.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE and BChE activity.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in buffer.

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution in buffer.

    • AChE or BChE enzyme solution in buffer.

    • Test compound (aminopyridine acrylic acid ester) solutions at various concentrations.

  • Assay Procedure (96-well plate):

    • Add buffer, DTNB solution, and test compound solution to each well.

    • Initiate the reaction by adding the enzyme solution.

    • Incubate for a defined period at a controlled temperature (e.g., 37°C).

    • Start the colorimetric reaction by adding the substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6][7]

Protocol:

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the aminopyridine acrylic acid ester for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9][10][11][12]

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test bacteria.

  • Serial Dilution:

    • Perform serial two-fold dilutions of the aminopyridine acrylic acid ester in a 96-well plate containing growth medium.

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension.

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The exploration of aminopyridine acrylic acid esters as therapeutic agents is still in its nascent stages. While the broader class of aminopyridine derivatives has shown significant promise, particularly as cholinesterase inhibitors, dedicated research into the acrylic acid ester variants is required to fully elucidate their therapeutic potential. Future studies should focus on the synthesis of a diverse library of these compounds and their systematic evaluation against a panel of biological targets, including cholinesterases, various cancer cell lines, and a range of bacterial and fungal pathogens. The detailed experimental protocols provided in this guide offer a framework for such investigations. As more quantitative data becomes available, a clearer picture of the structure-activity relationships will emerge, paving the way for the rational design of novel and potent aminopyridine acrylic acid ester-based therapeutics.

References

The Versatile Role of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester: A Synthetic Gateway to Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a nucleophilic amino group on a pyridine ring and an electrophilic α,β-unsaturated ester, renders it a versatile building block for the construction of a diverse array of heterocyclic compounds. This technical guide elucidates the synthesis, key reactions, and applications of this compound, with a particular focus on its role as a precursor to bioactive quinoline and pyrimidopyridine derivatives. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its use in research and drug discovery endeavors.

Physicochemical Properties and Spectroscopic Data

PropertyValue
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.22 g/mol
CAS Number 227963-57-7
Appearance Expected to be a solid
Mass Spectrometry (LC/MS) [M+1]⁺ = 193.1[1]
¹H NMR (Predicted) Signals corresponding to the ethyl group (triplet and quartet), vinyl protons (doublets), aromatic protons on the pyridine ring, and a broad singlet for the amino group are anticipated.
¹³C NMR (Predicted) Resonances for the carbonyl carbon of the ester, vinyl carbons, aromatic carbons of the pyridine ring, and the carbons of the ethyl group are expected.
IR Spectroscopy (Predicted) Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, C=C stretching of the alkene, and C-N and C-O stretching are expected.

Synthesis of this compound

A robust and efficient method for the synthesis of the title compound is the Palladium-catalyzed Heck reaction. This reaction couples 5-bromo-2-aminopyridine with ethyl acrylate to form the desired product with a good yield.

Experimental Protocol: Heck Reaction

Materials:

  • 5-bromopyridin-2-amine

  • Ethyl acrylate

  • Triethylamine (Et₃N)

  • Dichlorobis(tri-o-tolylphosphine)palladium(II) [PdCl₂(P(o-tolyl)₃)₂]

  • N,N-Dimethylformamide (DMF)

  • Aqueous saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 5-bromopyridin-2-amine (1.0 equivalent) in DMF, add ethyl acrylate (1.2 equivalents), triethylamine (2.0 equivalents), and dichlorobis(tri-o-tolylphosphine)palladium(II) (0.1 equivalents).

  • Stir the reaction mixture at 100 °C for 6 hours.

  • After cooling to room temperature, add aqueous saturated sodium bicarbonate solution to the mixture.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound (82% yield)[1].

G Synthetic Workflow for this compound cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Conditions cluster_product Product 5-bromo-2-aminopyridine 5-bromo-2-aminopyridine Reaction_Mixture Heck Reaction 5-bromo-2-aminopyridine->Reaction_Mixture Ethyl acrylate Ethyl acrylate Ethyl acrylate->Reaction_Mixture PdCl2(P(o-tolyl)3)2 PdCl₂(P(o-tolyl)₃)₂ PdCl2(P(o-tolyl)3)2->Reaction_Mixture Triethylamine Triethylamine Triethylamine->Reaction_Mixture DMF DMF DMF->Reaction_Mixture 100C_6h 100 °C, 6h 100C_6h->Reaction_Mixture Target_Molecule This compound Workup_Purification Workup & Purification Reaction_Mixture->Workup_Purification 1. NaHCO₃ (aq) 2. EtOAc extraction 3. Chromatography Workup_Purification->Target_Molecule 82% yield

Synthetic Workflow for the Heck Reaction

Role as a Synthetic Building Block

The dual functionality of this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems, particularly quinolines and pyrimidopyridines, which are scaffolds of significant pharmacological importance.

Synthesis of Quinolone Derivatives

The amino group and the acrylate moiety can participate in intramolecular cyclization reactions to form quinolone derivatives. These reactions are often catalyzed by acid and proceed through an initial Michael addition followed by cyclization and aromatization.

Experimental Protocol: Synthesis of Quinolone Derivatives (General)

Materials:

  • This compound

  • High-boiling point solvent (e.g., Dowtherm A)

  • Acid catalyst (optional, e.g., polyphosphoric acid)

Procedure:

  • Dissolve this compound in a high-boiling point solvent such as Dowtherm A.

  • Heat the reaction mixture to reflux (approximately 250 °C) for a specified period.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.

  • Filter the solid and purify by recrystallization or column chromatography.

Synthesis of Pyrimidopyridine Derivatives

The amino group of this compound can react with various reagents containing a C-N-C fragment, such as formamide or guanidine, to construct the pyrimidine ring, leading to the formation of pyrimidopyridine derivatives.

Experimental Protocol: Synthesis of Pyrimidopyridine Derivatives (General)

Materials:

  • This compound

  • Reagent for pyrimidine ring formation (e.g., formamide, guanidine hydrochloride)

  • Base (e.g., sodium ethoxide)

  • Solvent (e.g., ethanol)

Procedure:

  • To a solution of this compound in ethanol, add a base such as sodium ethoxide.

  • Add the reagent for pyrimidine ring formation (e.g., guanidine hydrochloride).

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

  • Collect the precipitated product by filtration and purify by recrystallization.

G Application of this compound in Heterocycle Synthesis cluster_quinoline Quinoline Synthesis cluster_pyrimido Pyrimidopyridine Synthesis cluster_bioactivity Biological Activity Start This compound Quinoline_Reaction Intramolecular Cyclization Start->Quinoline_Reaction High Temperature (e.g., Dowtherm A) Pyrimido_Reaction Condensation with C-N-C source Start->Pyrimido_Reaction e.g., Guanidine, Base Quinoline_Product Quinolone Derivatives Quinoline_Reaction->Quinoline_Product Anticancer Anticancer Activity Quinoline_Product->Anticancer Pyrimido_Product Pyrimidopyridine Derivatives Pyrimido_Reaction->Pyrimido_Product Pyrimido_Product->Anticancer Antimicrobial Antimicrobial Activity Pyrimido_Product->Antimicrobial

Synthetic utility of the title compound

Biological Activity of Derivatives

Derivatives synthesized from this compound have shown promising biological activities, particularly in the areas of anticancer and antimicrobial research.

Anticancer Activity

Several quinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The biological activity is highly dependent on the substitution pattern on the quinoline scaffold.

Derivative ClassCell LineIC₅₀ (µM)Reference
Quinoline-chalconeMGC-803 (gastric)1.38[2]
Quinoline-chalconeHCT-116 (colon)5.34[2]
Quinoline-chalconeMCF-7 (breast)5.21[2]
PyridothienopyrimidineHepG-2 (liver)1.17 - 2.79[3]
PyridothienopyrimidineMCF-7 (breast)1.17 - 2.79[3]
Antimicrobial Activity

Pyridothienopyrimidine derivatives, synthesized from precursors derived from the title compound, have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.

Derivative ClassMicroorganismMIC (µg/mL)Reference
PyridothienopyrimidineS. aureus, B. subtilis, E. coli4 - 16[4]
PyridothienopyrimidineA. flavus, A. niger8[5]

Conclusion

This compound is a highly valuable and versatile synthetic building block. Its straightforward synthesis via the Heck reaction and the presence of two reactive functional groups provide a convenient entry point to complex heterocyclic structures. The demonstrated potential of its quinoline and pyrimidopyridine derivatives as potent anticancer and antimicrobial agents underscores the importance of this scaffold in modern drug discovery programs. The experimental protocols and quantitative data presented in this guide are intended to empower researchers to further explore the synthetic utility of this compound and to develop novel therapeutic agents.

References

Technical Guide: Solubility Profile of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, a compound of interest in medicinal chemistry and organic synthesis.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document outlines detailed experimental protocols for determining the solubility of this compound in common laboratory solvents. These methodologies are designed to enable researchers to generate reliable and reproducible solubility data, a critical parameter in drug development and chemical research. The guide includes both qualitative and quantitative approaches to solubility assessment and provides a framework for data presentation and interpretation.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring, an amino group, and an ethyl acrylate moiety.[1] This combination of functional groups makes it a valuable building block for the synthesis of more complex molecules with potential biological activities.[1] Understanding the solubility of this compound is fundamental for its application in various research and development phases, including reaction condition optimization, formulation development, and preliminary pharmacokinetic profiling. Solubility dictates the choice of solvents for synthesis and purification, as well as the potential for in vivo absorption and distribution. This guide provides the necessary experimental framework to systematically determine these crucial solubility properties.

Predicted Solubility Profile

Based on the structure of this compound, a general qualitative solubility profile can be predicted. The presence of the polar amino group and the nitrogen atom in the pyridine ring suggests potential solubility in acidic aqueous solutions due to salt formation. The ethyl ester group and the overall carbon skeleton may confer solubility in various organic solvents. The following table summarizes the expected qualitative solubility in common laboratory solvents. Researchers can use this table as a template to record their experimental findings.

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventPredicted SolubilityExperimental Observation
Aqueous WaterSparingly Soluble / Insoluble
5% Hydrochloric AcidSoluble
5% Sodium HydroxideInsoluble
5% Sodium BicarbonateInsoluble
Organic (Polar Aprotic) Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
AcetoneSparingly Soluble
AcetonitrileSparingly Soluble
Organic (Polar Protic) MethanolSoluble
EthanolSoluble
Organic (Non-polar) Dichloromethane (DCM)Sparingly Soluble
TolueneInsoluble
HexanesInsoluble

Experimental Protocols for Solubility Determination

Qualitative Solubility Assessment

This protocol provides a rapid method to classify the solubility of the target compound in various solvents.[2][3][4][5]

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Calibrated droppers or micropipettes

  • Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO3 (aq), Methanol, Ethanol, DMSO, DMF, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexanes.

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.[2]

  • Add 0.75 mL of the selected solvent to the test tube in three portions of 0.25 mL.[2]

  • After each addition, cap the test tube and vortex vigorously for 30-60 seconds.[3]

  • Visually inspect the solution after each vortexing step.

  • Record the compound as "soluble" if the solid completely dissolves, "sparingly soluble" if partial dissolution is observed, and "insoluble" if the solid does not appear to dissolve.[3]

  • For aqueous solutions, the pH can be tested with litmus paper to confirm acidic or basic properties.[5]

Quantitative Solubility Determination (Shake-Flask Method)

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Scintillation vials or other sealable glass containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

Procedure:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or DMSO) for HPLC calibration.

  • Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution and analyzing them by HPLC.

  • Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired test solvent.

  • Seal the vials and place them in a temperature-controlled orbital shaker.

  • Shake the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Calculate the solubility of the compound in the test solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental procedures described above.

G cluster_qualitative Qualitative Solubility Assessment cluster_quantitative Quantitative Solubility Determination (Shake-Flask) start_qual Add 25 mg of compound to test tube add_solvent Add 0.75 mL of solvent in portions start_qual->add_solvent vortex Vortex for 30-60 seconds add_solvent->vortex observe Visually inspect for dissolution vortex->observe record_qual Record as Soluble, Sparingly Soluble, or Insoluble observe->record_qual start_quant Add excess solid to known volume of solvent equilibrate Equilibrate in shaker (24-48h at constant T) start_quant->equilibrate filter Filter supernatant to remove undissolved solid equilibrate->filter dilute Dilute filtered sample filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility from calibration curve hplc->calculate

Caption: Experimental workflow for solubility determination.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the involvement of this compound in specific signaling pathways. As a versatile chemical intermediate, its biological activity would be highly dependent on the final, more complex molecules synthesized from it.[1] The diagram below conceptualizes a general workflow for screening such a compound to identify potential pathway interactions.

G cluster_screening Conceptual Workflow for Pathway Screening compound This compound derivative cell_based_assay Cell-Based Phenotypic Assay (e.g., Proliferation, Apoptosis) compound->cell_based_assay Treat cells target_identification Target Identification (e.g., Proteomics, Affinity Chromatography) cell_based_assay->target_identification Identified Phenotype pathway_analysis Pathway Analysis (e.g., Kinase Assays, Western Blot) target_identification->pathway_analysis Identified Target(s) in_vivo In Vivo Model Validation pathway_analysis->in_vivo Validated Pathway

Caption: General workflow for identifying biological pathway interactions.

Conclusion

This technical guide provides a practical framework for researchers to determine the solubility of this compound in common laboratory solvents. By following the detailed qualitative and quantitative experimental protocols, scientists can generate essential data to support further research and development activities. The provided templates and workflows are intended to facilitate systematic and reproducible solubility profiling, a critical step in advancing the applications of this versatile chemical compound.

References

An In-depth Technical Guide to 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester: Synthesis, History, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, a heterocyclic compound with potential applications in medicinal chemistry. This document details its synthesis, purification, and characterization, including a step-by-step experimental protocol for its preparation via a Palladium-catalyzed Heck reaction. The guide also explores the compound's limited history, its potential as a kinase inhibitor, and its putative role in the Transforming Growth Factor-β (TGF-β) activated kinase 1 (TAK1) signaling pathway. Quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using DOT language diagrams.

Introduction

Pyridine and its derivatives are fundamental scaffolds in modern drug discovery, forming the core of numerous biologically active molecules.[1][2][3][4][5] The pyridine ring system offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, is an aminopyridine derivative that has emerged in recent chemical literature, notably in patents related to pharmaceutical intermediates. Its structure, combining a reactive aminopyridine moiety with an acrylic acid ethyl ester, suggests potential for further chemical elaboration and biological activity. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate is presented in Table 1. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 227963-57-7[6]
Molecular Formula C₁₀H₁₂N₂O₂[6]
Molecular Weight 192.21 g/mol [6]
Appearance Light brown to brown solid
Melting Point 142.8-142.9 °C (predicted)
Boiling Point 356.6 ± 32.0 °C (predicted)
SMILES CCOC(=O)\C=C\c1ccc(N)nc1[6]
InChI InChI=1S/C10H12N2O2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3,(H2,11,12)/b6-4+

Discovery and History

The documented history of this compound is relatively recent. Its synthesis is described in U.S. Patent 10,898,469 B2, which focuses on novel compounds and their use in treating various diseases. While the patent does not elaborate on the specific discovery of this particular ester, its inclusion suggests its utility as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The development of this and similar compounds is rooted in the broader exploration of pyridine-containing molecules as privileged structures in medicinal chemistry.

Synthesis and Purification

The primary synthetic route to (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate is through a Palladium-catalyzed Heck reaction. This versatile cross-coupling reaction allows for the formation of a carbon-carbon bond between an unsaturated halide and an alkene.

Experimental Protocol: Heck Reaction

This protocol details the synthesis of (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate from 5-bromopyridin-2-amine and ethyl acrylate.

Materials:

  • 5-bromopyridin-2-amine

  • Ethyl acrylate

  • Triethylamine (Et₃N)

  • Dichlorobis(tri-o-tolylphosphine)palladium(II) [PdCl₂(P(o-tolyl)₃)₂]

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Aqueous saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-bromopyridin-2-amine (0.568 g) in dimethylformamide (6 mL) in a round-bottom flask, add ethyl acrylate (0.429 mL), triethylamine (0.682 mL), and dichlorobis(tri-o-tolylphosphine)palladium(II) (0.262 g).

  • Stir the mixture at 100 °C for 6 hours under a reflux condenser.

  • After cooling to room temperature, add aqueous saturated sodium bicarbonate solution to the reaction mixture.

  • Extract the mixture with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate solvent system to yield the title compound.

Expected Yield: 82%

Purification Protocol: Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of the crude product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column: Secure a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Carefully apply the sample to the top of the silica gel column.

  • Elution: Begin eluting the column with the non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding increasing amounts of the polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Heck Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 5-bromopyridin-2-amine 5-bromopyridin-2-amine Reaction Mixture Reaction Mixture 5-bromopyridin-2-amine->Reaction Mixture Ethyl acrylate Ethyl acrylate Ethyl acrylate->Reaction Mixture Triethylamine Triethylamine Triethylamine->Reaction Mixture PdCl2(P(o-tolyl)3)2 PdCl2(P(o-tolyl)3)2 PdCl2(P(o-tolyl)3)2->Reaction Mixture DMF DMF DMF->Reaction Mixture Stir at 100°C for 6h Stir at 100°C for 6h Reaction Mixture->Stir at 100°C for 6h Add NaHCO3(aq) Add NaHCO3(aq) Stir at 100°C for 6h->Add NaHCO3(aq) Extract with EtOAc Extract with EtOAc Add NaHCO3(aq)->Extract with EtOAc Dry with Na2SO4 Dry with Na2SO4 Extract with EtOAc->Dry with Na2SO4 Solvent Evaporation Solvent Evaporation Dry with Na2SO4->Solvent Evaporation Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathway

While specific biological data for this compound is limited, the broader class of aminopyridine derivatives has shown promise as kinase inhibitors. In particular, aminopyridine and aminofuropyridine scaffolds have been identified as inhibitors of Transforming Growth Factor-β (TGF-β) activated kinase 1 (TAK1).[3]

The TAK1 Signaling Pathway

TAK1 is a key serine/threonine kinase that plays a crucial role in mediating signals from various cytokines and growth factors, including TGF-β, tumor necrosis factor-alpha (TNF-α), and interleukins.[1][2][7][8] It is a central node in signaling cascades that regulate inflammation, apoptosis, and cell proliferation. Dysregulation of the TAK1 pathway is implicated in various diseases, including cancer and inflammatory disorders.

The TAK1 signaling cascade can be initiated by the binding of TGF-β to its receptors, leading to the activation of TAK1. Activated TAK1 then phosphorylates and activates downstream kinases, such as MKK3/6 and MKK4/7, which in turn activate the p38 and JNK MAP kinase pathways, respectively. These pathways ultimately lead to the activation of transcription factors like AP-1 and ATF2, which regulate the expression of genes involved in inflammation and cell survival.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition TGF-beta TGF-beta TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor TAK1 TAK1 TGF-beta Receptor->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates MKK4_7 MKK4/7 TAK1->MKK4_7 Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1_ATF2 AP-1, ATF2 p38->AP1_ATF2 Activates JNK->AP1_ATF2 Activates Gene Expression Gene Expression AP1_ATF2->Gene Expression Inhibitor 3-(6-Amino-pyridin-3-yl)- acrylic acid ethyl ester Inhibitor->TAK1 Inhibits

Caption: The TAK1 signaling pathway and the putative inhibitory action of the title compound.

Potential as a TAK1 Inhibitor

Given the structural similarities to known aminopyridine-based TAK1 inhibitors, it is plausible that this compound could exhibit inhibitory activity against this kinase. Further investigation through in vitro kinase assays is warranted to confirm this hypothesis and determine its potency (e.g., IC₅₀ value).

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques that should be employed.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS is a powerful technique for confirming the molecular weight of the target compound and assessing its purity.

General Protocol:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile, both typically containing a small amount of an acid like formic acid to improve peak shape.

  • MS Detection: The eluent from the HPLC is directed into the mass spectrometer. For this compound, electrospray ionization (ESI) in positive ion mode is appropriate. The mass spectrometer will detect the protonated molecule [M+H]⁺. For this compound, the expected m/z value for [M+H]⁺ is approximately 193.22.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Ethyl -CH₃~1.3Triplet3H
Ethyl -CH₂~4.2Quartet2H
Acrylate =CH-~6.3Doublet1H
Acrylate =CH-~7.5Doublet1H
Pyridine -NH₂Varies (broad)Singlet2H
Pyridine ring protons~6.5 - 8.2Multiplets3H
¹³C NMR Predicted Chemical Shift (ppm)
Ethyl -CH₃~14
Ethyl -CH₂~60
Acrylate C=O~167
Acrylate =CH-~118
Acrylate =CH-~142
Pyridine carbons~108 - 158

General NMR Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Future Directions

The information compiled in this guide highlights this compound as a compound of interest for further investigation. Key future research directions include:

  • Confirmation of Biological Activity: In vitro kinase assays are needed to definitively determine its inhibitory activity against TAK1 and a panel of other kinases to assess its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs will help to elucidate the structural features required for potent and selective inhibition.

  • In-depth Historical Investigation: A thorough review of the patent literature and early chemical synthesis publications may provide more insight into the origins and initial development of this compound.

  • Cellular and In Vivo Studies: If potent in vitro activity is confirmed, further studies in cellular models of diseases where the TAK1 pathway is implicated (e.g., cancer, inflammatory diseases) and subsequent in vivo studies in animal models will be necessary to evaluate its therapeutic potential.

Conclusion

This compound is a readily synthesizable aminopyridine derivative with potential as a kinase inhibitor, particularly targeting the TAK1 signaling pathway. This technical guide has provided a comprehensive overview of its synthesis, purification, characterization, and putative biological role. The detailed protocols and compiled data serve as a valuable resource for researchers interested in exploring the medicinal chemistry and therapeutic potential of this and related compounds. Further investigation is warranted to fully elucidate its biological activity and potential as a lead compound in drug discovery programs.

References

The Versatile Scaffold: A Technical Guide to 3-(6-Amino-pyridin-3-yl)-acrylic Acid Ethyl Ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridin-3-yl core is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive molecules. When combined with an acrylic acid ethyl ester moiety, the resulting scaffold, 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester, presents a versatile platform for the development of novel therapeutics. Its chemical formula is C₁₀H₁₂N₂O₂ and it has a molecular weight of 192.22 g/mol .[1] This technical guide provides an in-depth overview of this scaffold, including its synthesis, potential biological applications, and detailed experimental protocols for its derivatization and evaluation. The presence of multiple reactive sites—the amino group, the double bond of the acrylate, and the ester—allows for a wide range of chemical modifications, making it an attractive starting point for generating libraries of compounds for drug discovery programs.[1]

Synthetic Pathways

The synthesis of this compound can be achieved through several established synthetic routes. One common and efficient method is the Heck coupling reaction.

Heck Coupling for Scaffold Synthesis

A widely utilized method for the synthesis of (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate involves a Heck coupling reaction. This reaction couples 5-bromopyridin-2-amine with ethyl acrylate in the presence of a palladium catalyst.

Experimental Protocol:

  • Materials: 5-bromopyridin-2-amine, ethyl acrylate, triethylamine, dichlorobis(tri-o-tolylphosphine)palladium(II), dimethylformamide (DMF), ethyl acetate, anhydrous sodium sulfate, saturated sodium bicarbonate solution.

  • Procedure:

    • To a solution of 5-bromopyridin-2-amine (0.568 g) in dimethylformamide (6 mL), add ethyl acrylate (0.429 mL), triethylamine (0.682 mL), and dichlorobis(tri-o-tolylphosphine)palladium(II) (0.262 g).

    • Stir the mixture at 100°C for 6 hours.

    • After cooling, add an aqueous saturated sodium bicarbonate solution to the reaction mixture.

    • Extract the mixture with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the residue using silica gel column chromatography (hexane/ethyl acetate) to yield the title compound.[2]

Applications in Medicinal Chemistry

Derivatives of the 3-(6-amino-pyridin-3-yl)-acrylic acid scaffold have shown promise in a variety of therapeutic areas, most notably in oncology and infectious diseases. The scaffold serves as a key building block for the development of kinase inhibitors and compounds with antimicrobial and anticancer properties.[3]

Kinase Inhibition

The aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors. By modifying the core scaffold, potent and selective inhibitors of various kinases can be developed. The acrylamide functional group, often introduced via amidation of the acrylate ester, can act as a Michael acceptor, enabling covalent binding to cysteine residues in the active site of certain kinases, leading to irreversible inhibition.

Signaling Pathways:

Derivatives of this scaffold are hypothesized to target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and ERK/MAPK pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Aminopyridine-Acrylamide Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

ERK_MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Aminopyridine-Acrylamide Derivative Inhibitor->Raf Inhibitor->MEK

Caption: ERK/MAPK Signaling Pathway Inhibition.

Anticancer and Antimicrobial Activity

The aminopyridine core is also present in compounds with demonstrated antimicrobial and anticancer properties. Derivatives can be screened against various cancer cell lines and microbial strains to identify lead compounds. The mechanism of action for anticancer activity may involve the inhibition of critical enzymes for DNA synthesis and repair.[1]

Quantitative Data

Compound IDTarget KinaseIC₅₀ (nM)Cell LineCell-based IC₅₀ (µM)Reference Compound
13h TAK127--(5Z)-7-oxozeaenol
6e EGFR368MCF-72.57Gefitinib
6f EGFR31.7MCF-73.26Gefitinib

Data is illustrative for structurally related compounds.[4][5][6]

Key Experimental Protocols

Synthesis of 3-(6-Amino-pyridin-3-yl)-N-phenyl-acrylamide (Amide Derivative)

This protocol describes a general method for the amidation of the parent ester to form more stable and often more potent acrylamide derivatives.

  • Materials: this compound, aniline (or other primary/secondary amine), trimethylaluminum, toluene.

  • Procedure:

    • Dissolve this compound in anhydrous toluene.

    • Add a solution of trimethylaluminum in toluene dropwise at 0°C.

    • Stir the mixture for 30 minutes at 0°C.

    • Add a solution of the desired amine (e.g., aniline) in toluene dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by carefully adding a saturated solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a common method to determine the IC₅₀ value of a compound against a target kinase.

  • Materials: Purified recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, test compound (serially diluted), ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Procedure:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution.

    • Incubate the plate at room temperature for 60-120 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[7]

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->PrepareReagents DispenseCompound Dispense Serially Diluted Compound into 384-well Plate PrepareReagents->DispenseCompound AddKinaseSubstrate Add Kinase and Substrate Mixture DispenseCompound->AddKinaseSubstrate InitiateReaction Initiate Reaction with ATP AddKinaseSubstrate->InitiateReaction Incubate1 Incubate at RT (60-120 min) InitiateReaction->Incubate1 StopReaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate1->StopReaction Incubate2 Incubate at RT (40 min) StopReaction->Incubate2 DetectSignal Generate & Detect Luminescence (Kinase Detection Reagent) Incubate2->DetectSignal Incubate3 Incubate at RT (30 min) DetectSignal->Incubate3 ReadPlate Read Plate with Luminometer Incubate3->ReadPlate AnalyzeData Analyze Data & Calculate IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of compounds on the viability of cancer cells.

  • Materials: Cancer cell line (e.g., MCF-7), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.

    • After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.[8]

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the presence of multiple points for chemical modification make it an ideal starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The demonstrated potential of related aminopyridine acrylamides as potent kinase inhibitors highlights the promise of this core structure. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the full potential of this promising scaffold in their drug discovery endeavors.

References

Methodological & Application

Synthesis Protocol for 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is achieved via a palladium-catalyzed Heck-Mizoroki cross-coupling reaction.

Introduction

This compound is a derivative of aminopyridine, a scaffold known to be a key pharmacophore in a variety of biologically active molecules.[1] Derivatives of aminopyridine have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents.[2][3] Notably, certain aminopyridine-based compounds have been identified as potent dual inhibitors of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs), which are crucial regulators of the cell cycle and gene expression, respectively, and are prominent targets in oncology research.[4] The synthesis protocol detailed herein provides a reliable method for obtaining this compound for further investigation in drug development programs.

Reaction Scheme

The synthesis of this compound is accomplished through the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6] In this specific protocol, 5-bromopyridin-2-amine is coupled with ethyl acrylate in the presence of a palladium catalyst and a base.

Reaction:

5-bromopyridin-2-amine + Ethyl acrylate → this compound

Experimental Protocol

This protocol is based on a reported synthesis and has been adapted for clarity and detail.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles
5-bromopyridin-2-amineC₅H₅BrN₂173.010.568 g3.28 mmol
Ethyl acrylateC₅H₈O₂100.120.429 mL4.26 mmol
TriethylamineC₆H₁₅N101.190.682 mL4.92 mmol
Dichlorobis(tri-o-tolylphosphine)palladium(II)C₄₂H₄₂Cl₂P₂Pd786.040.262 g0.33 mmol
N,N-Dimethylformamide (DMF)C₃H₇NO73.096 mL-
Ethyl acetateC₄H₈O₂88.11As needed-
Saturated aqueous sodium bicarbonateNaHCO₃84.01As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-
Silica gel for column chromatographySiO₂60.08As needed-
HexaneC₆H₁₄86.18As needed-

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel column for chromatography

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 5-bromopyridin-2-amine (0.568 g), N,N-dimethylformamide (6 mL), ethyl acrylate (0.429 mL), and triethylamine (0.682 mL).

  • To this mixture, add dichlorobis(tri-o-tolylphosphine)palladium(II) (0.262 g).

  • Stir the reaction mixture at 100°C for 6 hours under a nitrogen atmosphere.

  • After 6 hours, cool the mixture to room temperature.

  • Add saturated aqueous sodium bicarbonate solution to the reaction mixture.

  • Extract the mixture with ethyl acetate.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate solvent system to obtain the final product.

Expected Yield:

The reported yield for this protocol is approximately 82%, resulting in about 0.520 g of this compound.

Characterization:

The product can be characterized by standard analytical techniques:

  • LC/MS: A reported retention time is 0.59 min with an observed MS [M+1] of 193.1.

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Reactants: - 5-bromopyridin-2-amine - Ethyl acrylate - Triethylamine - DMF B Add Catalyst: Dichlorobis(tri-o-tolylphosphine)palladium(II) A->B C Heat and Stir: 100°C for 6 hours B->C D Quench with sat. NaHCO₃ C->D E Extract with Ethyl Acetate D->E F Dry Organic Layer (Na₂SO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Silica Gel Column Chromatography (Hexane/Ethyl Acetate) G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Potential Signaling Pathway in Drug Discovery

As aminopyridine derivatives have shown potential as dual inhibitors of CDKs and HDACs, a relevant signaling pathway for the application of this compound in cancer research is the cell cycle regulation pathway. The diagram below illustrates the interplay between CDKs, cyclins, and HDACs in controlling cell cycle progression and how their inhibition can lead to cell cycle arrest and apoptosis.

Caption: Potential mechanism of action via dual inhibition of HDAC and CDK in cancer cells.

Conclusion

The Heck-Mizoroki reaction provides an efficient route for the synthesis of this compound. This protocol offers a clear and reproducible method for obtaining this compound, which can serve as a valuable building block for the development of novel therapeutic agents, particularly in the field of oncology. Further studies are warranted to explore the biological activities and potential therapeutic applications of this and related compounds.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved via a palladium-catalyzed Mizoroki-Heck coupling reaction.

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] This reaction has become a cornerstone in organic synthesis due to its tolerance of a wide range of functional groups and its ability to create complex molecular architectures.[2]

This application note details the synthesis of (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate from 5-bromo-2-aminopyridine and ethyl acrylate. The aminopyridine moiety is a common scaffold in pharmacologically active compounds, and the acrylate group provides a versatile handle for further chemical modifications.

Reaction Scheme

G A 5-bromo-2-aminopyridine B Ethyl Acrylate A->B + C (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate B->C Heck Coupling

Caption: Overall reaction scheme for the Heck coupling.

Experimental Protocols

Materials:

  • 5-bromopyridin-2-amine

  • Ethyl acrylate

  • Triethylamine (Et3N)

  • Dichlorobis(tri-o-tolylphosphine)palladium(II) [PdCl2(P(o-tolyl)3)2]

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Detailed Synthesis Protocol:

  • To a round-bottom flask, add 5-bromopyridin-2-amine (0.568 g).

  • Add N,N-dimethylformamide (6 mL) to dissolve the starting material.

  • To this solution, add ethyl acrylate (0.429 mL), triethylamine (0.682 mL), and dichlorobis(tri-o-tolylphosphine)palladium(II) (0.262 g).

  • Stir the reaction mixture at 100 °C for 6 hours under a nitrogen or argon atmosphere.

  • After 6 hours, cool the reaction mixture to room temperature.

  • Add saturated aqueous sodium bicarbonate solution to the mixture.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.

Data Presentation

ParameterValue
Starting Materials 5-bromopyridin-2-amine, Ethyl acrylate
Catalyst Dichlorobis(tri-o-tolylphosphine)palladium(II)
Base Triethylamine
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 100 °C
Reaction Time 6 hours
Yield 82%
Product CAS Number 227963-57-7

Visualization of Experimental Workflow

G A 1. Add 5-bromopyridin-2-amine to flask B 2. Dissolve in DMF A->B C 3. Add ethyl acrylate, triethylamine, and Pd catalyst B->C D 4. Heat at 100°C for 6 hours C->D E 5. Cool to room temperature D->E F 6. Quench with saturated NaHCO3 solution E->F G 7. Extract with ethyl acetate F->G H 8. Dry organic layer with Na2SO4 and filter G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by silica gel chromatography I->J K Final Product J->K

Caption: Experimental workflow for the synthesis.

Mizoroki-Heck Reaction Catalytic Cycle

The catalytic cycle of the Mizoroki-Heck reaction is a well-established mechanism in palladium catalysis.[3]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (5-bromo-2-aminopyridine) to form a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene (ethyl acrylate) coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination: A β-hydride elimination from the resulting palladium-alkyl intermediate forms the desired substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base (triethylamine) to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

G A Pd(0) Catalyst B Oxidative Addition (with 5-bromo-2-aminopyridine) C Pd(II) Complex B->C D Alkene Coordination & Insertion (with Ethyl Acrylate) C->D E β-Hydride Elimination D->E F Reductive Elimination (with Triethylamine) E->F G Product Release (this compound) E->G F->A

Caption: Mizoroki-Heck catalytic cycle.

Safety Information

  • 5-bromo-2-aminopyridine: Harmful if swallowed.[4] Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Ethyl Acrylate: Highly flammable liquid and vapor.[5] Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[5] May cause an allergic skin reaction and respiratory irritation.[5] Handle in a fume hood and away from ignition sources.

  • Triethylamine: Highly flammable liquid and vapor.[6] Toxic if inhaled and harmful if swallowed or in contact with skin.[7] Causes severe skin burns and eye damage.[7] Use in a well-ventilated area, preferably a fume hood, and wear appropriate PPE.

  • Dichlorobis(tri-o-tolylphosphine)palladium(II): Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8] Handle with care, avoiding dust inhalation, and use appropriate PPE.

  • N,N-Dimethylformamide (DMF): A combustible liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage fertility or the unborn child. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, a valuable building block in pharmaceutical and materials science research. The featured protocol is based on a palladium-catalyzed Heck coupling reaction, a robust and scalable method for C-C bond formation. Detailed experimental procedures, quantitative data, and process flow visualizations are presented to facilitate the transition from laboratory-scale synthesis to larger-scale production.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its structure, featuring a substituted pyridine ring conjugated with an acrylate moiety, makes it a versatile scaffold for further chemical modifications. The increasing demand for this compound necessitates the development of efficient and scalable synthetic routes. This application note details a reliable protocol for its large-scale preparation via a Heck coupling reaction between 5-bromopyridin-2-amine and ethyl acrylate.

Synthetic Strategy: Heck Coupling Reaction

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Heck coupling reaction. This reaction involves the coupling of an unsaturated halide (5-bromopyridin-2-amine) with an alkene (ethyl acrylate) in the presence of a palladium catalyst and a base.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Catalyst & Base cluster_2 Product 5-bromopyridin-2-amine 5-Bromopyridin-2-amine reaction_center + 5-bromopyridin-2-amine->reaction_center ethyl_acrylate Ethyl acrylate ethyl_acrylate->reaction_center catalyst PdCl2(P(o-tolyl)3)2 catalyst->reaction_center base Triethylamine base->reaction_center product 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester arrow reaction_center->arrow DMF, 100 °C arrow->product

Caption: Heck coupling of 5-bromopyridin-2-amine and ethyl acrylate.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierPurity
5-Bromopyridin-2-amine13534-89-9172.01Commercial sources>98%
Ethyl acrylate140-88-5100.12Commercial sources>99%
Dichlorobis(tri-o-tolylphosphine)palladium(II)60748-57-4786.18Commercial sources>98%
Triethylamine (TEA)121-44-8101.19Commercial sources>99%
N,N-Dimethylformamide (DMF)68-12-273.09Commercial sourcesAnhydrous
Ethyl acetate141-78-688.11Commercial sourcesACS grade
Hexane110-54-386.18Commercial sourcesACS grade
Saturated Sodium Bicarbonate Solution--In-house preparation-
Anhydrous Sodium Sulfate7757-82-6142.04Commercial sourcesGranular
Silica Gel7631-86-960.08Commercial sources230-400 mesh
Large-Scale Synthesis Protocol

This protocol is scaled for a target output of approximately 520 g of the final product.

  • Reaction Setup:

    • In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 5-bromopyridin-2-amine (568 g, 3.3 mol).

    • Add anhydrous N,N-dimethylformamide (6 L). Stir the mixture until the 5-bromopyridin-2-amine is fully dissolved.

  • Addition of Reagents:

    • To the stirred solution, add ethyl acrylate (429 mL, 3.96 mol) and triethylamine (682 mL, 4.95 mol).

    • Carefully add dichlorobis(tri-o-tolylphosphine)palladium(II) (26.2 g, 0.033 mol).

  • Reaction:

    • Heat the reaction mixture to 100 °C with constant stirring under a nitrogen atmosphere.

    • Maintain the reaction at this temperature for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After 6 hours, cool the reaction mixture to room temperature.

    • Slowly add saturated aqueous sodium bicarbonate solution (5 L) to the reaction mixture with stirring.

    • Transfer the mixture to a suitable separation funnel and extract with ethyl acetate (3 x 4 L).

    • Combine the organic layers and wash with brine (2 x 2 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Crystallization):

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes turbid.

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the solid product by filtration, wash with cold hexane, and dry under vacuum to yield this compound as a solid.

Data Presentation

Reaction Parameters and Yield
ParameterValue
Starting Material5-Bromopyridin-2-amine (568 g)
Product NameThis compound
CAS Number227963-57-7
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Theoretical Yield634 g
Actual Yield520 g
Yield (%)82%[1]
Analytical Data
AnalysisResult
AppearanceLight brown to brown solid
Melting Point142.8-142.9 °C
LC/MS (m/z)[M+H]+ observed at 193.1[1]
Purity (HPLC)>95%

Experimental Workflow

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Final Product setup1 Charge reactor with 5-bromopyridin-2-amine and DMF reagents1 Add ethyl acrylate and triethylamine setup1->reagents1 reagents2 Add Pd catalyst reagents1->reagents2 reaction1 Heat to 100 °C under N2 for 6h reagents2->reaction1 workup1 Cool to RT and quench with NaHCO3(aq) reaction1->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry over Na2SO4 and concentrate workup3->workup4 purification1 Crystallize from ethyl acetate/hexane workup4->purification1 purification2 Filter and dry purification1->purification2 analysis1 Characterize final product (LC-MS, HPLC, MP) purification2->analysis1

Caption: Workflow for the large-scale synthesis of the target compound.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.

  • Reagent Handling:

    • 5-Bromopyridin-2-amine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

    • Ethyl acrylate: Flammable liquid and vapor. Toxic if inhaled. May cause an allergic skin reaction.

    • Palladium catalyst: May cause skin and eye irritation. Handle with care.

    • Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage.

    • DMF: A known reproductive toxin. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The described Heck coupling protocol provides an efficient and scalable method for the large-scale synthesis of this compound. The procedure is robust, high-yielding, and utilizes commercially available starting materials. The provided data and workflows are intended to support researchers and process chemists in the successful implementation of this synthesis on a larger scale. Further optimization of catalyst loading, solvent selection, and purification methods may lead to improved process efficiency and cost-effectiveness for industrial applications.

References

Application Notes and Protocols: 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is a versatile bifunctional molecule incorporating a nucleophilic amino group on a pyridine ring and an electrophilic α,β-unsaturated ester. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for drug discovery. The electron-withdrawing nature of the pyridine ring and the ester group activates the double bond for nucleophilic attack, making it an excellent substrate for Michael addition reactions. The resulting β-amino acid derivatives are key intermediates in the synthesis of various biologically active compounds.

The aminopyridine moiety is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and participate in various biological interactions.[1] Derivatives of 3-aminopyridine have shown a wide range of biological activities, including kinase inhibition, offering potential for the development of novel therapeutics in areas such as oncology.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in Michael addition reactions with various nucleophiles, including primary amines, secondary amines, and thiols.

Applications in Drug Discovery

The Michael adducts derived from this compound serve as precursors to a diverse range of molecular architectures with potential therapeutic applications. The introduction of various substituents via the Michael addition allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Key Application Areas:

  • Kinase Inhibitors: The aminopyridine core is a well-established scaffold for the design of kinase inhibitors. By incorporating additional functional groups through Michael addition, novel compounds can be synthesized and screened for their inhibitory activity against various kinases implicated in cancer and other diseases.

  • Antimicrobial Agents: The resulting β-amino ester frameworks can be further cyclized or modified to generate novel heterocyclic systems with potential antibacterial and antifungal properties.

  • CNS-active Agents: The ability to introduce diverse side chains allows for the modulation of properties required for blood-brain barrier penetration, enabling the development of new therapeutics for neurological disorders.

Signaling Pathway Diagram

cluster_0 Michael Addition & Derivatization cluster_1 Drug Discovery Workflow Reactant 3-(6-Amino-pyridin-3-yl)- acrylic acid ethyl ester Adduct Michael Adduct (β-substituted aminopropanoate) Reactant->Adduct Michael Addition Nucleophile Primary/Secondary Amine or Thiol Nucleophile->Adduct Library Library of Diverse Functionalized Molecules Adduct->Library Further Functionalization/ Cyclization Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate PK_PD Pharmacokinetics/ Pharmacodynamics Candidate->PK_PD Tox Toxicology Studies Candidate->Tox cluster_workflow General Michael Addition Workflow Start Start Reactants Combine 3-(6-Amino-pyridin-3-yl)- acrylic acid ethyl ester, Nucleophile, and Catalyst (optional) in Solvent (optional) Start->Reactants Reaction Stir at specified Temperature Reactants->Reaction Monitor Monitor Reaction by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up (if necessary) Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

References

Application Notes and Protocols: Derivatization of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is a versatile bifunctional molecule incorporating a reactive primary amino group and an α,β-unsaturated ester. This unique combination of functionalities makes it an attractive starting material for the synthesis of diverse compound libraries for drug discovery. The pyridine core is a common motif in many biologically active compounds, and its derivatives have shown a wide range of therapeutic potential, including anticancer, antimicrobial, and kinase inhibitory activities.[1][2][3] This document provides detailed protocols for the derivatization of the amino group of this compound via N-acylation and N-sulfonylation, and discusses the potential applications of the resulting derivatives in drug discovery.

Potential Biological Applications of Derivatives

The derivatization of the 6-amino group of the pyridine ring can lead to a variety of compounds with potential therapeutic applications. The following table summarizes some of the reported biological activities of structurally related aminopyridine and acrylic acid derivatives, suggesting potential avenues for drug discovery efforts based on the title compound.

Derivative ClassPotential Therapeutic AreaExample Target/Activity
N-Acyl DerivativesOncologyEpidermal Growth Factor Receptor (EGFR) Inhibition[1]
OncologyGeneral Cytotoxic Effects against various cancer cell lines[2][3]
Infectious DiseasesAntibacterial and Antifungal activity[4]
N-Sulfonyl DerivativesOncologyKinase Inhibition (e.g., Rho kinase)[5]
Infectious DiseasesAntimicrobial agents[6]
Urea/Thiourea DerivativesOncologyIntrinsically Disordered Protein (c-Myc) Inhibition[7]

Experimental Protocols

The following protocols provide general methods for the derivatization of this compound. Researchers should optimize reaction conditions for specific substrates.

Protocol 1: General Procedure for N-Acylation via Amide Coupling

This protocol describes the formation of an amide bond between the primary amino group of this compound and a carboxylic acid using a coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU, EDCI with HOBt)[]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF or DCM, add the coupling agent (1.2 equivalents) and the tertiary amine base (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-acyl derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for N-Sulfonylation

This protocol describes the reaction of the primary amino group of this compound with a sulfonyl chloride to form a sulfonamide.

Materials:

  • This compound

  • Sulfonyl chloride of interest

  • Anhydrous Pyridine or Dichloromethane (DCM)

  • Tertiary amine base (e.g., Triethylamine (TEA)) (if using DCM as solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous pyridine or DCM. If using DCM, add a tertiary amine base (1.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, if pyridine is the solvent, remove it under reduced pressure. If DCM is the solvent, dilute with more DCM.

  • Wash the organic layer with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-sulfonyl derivative.[6]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Derivatization Workflow

The following diagram illustrates the general synthetic pathways for the derivatization of this compound.

G cluster_0 Reagents A This compound B N-Acyl Derivative A->B N-Acylation C N-Sulfonyl Derivative A->C N-Sulfonylation R1 R-COOH, Coupling Agent, Base R2 R-SO2Cl, Base

Caption: Synthetic routes for N-acylation and N-sulfonylation.

Hypothetical Signaling Pathway Inhibition

Derivatives of this compound may act as kinase inhibitors. The diagram below depicts a simplified, hypothetical signaling pathway that could be targeted by such inhibitors.

G GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec P1 Downstream Signaling (e.g., RAS/MAPK Pathway) Rec->P1 P2 Cell Proliferation & Survival P1->P2 Inhibitor Synthesized Derivative Inhibitor->Rec Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the biological evaluation of the synthesized derivatives.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization S Synthesis of Derivatives P Purification & Characterization S->P IS Initial Screening (e.g., Cell Viability Assay) P->IS HTS Hit Identification IS->HTS LO Structure-Activity Relationship (SAR) Studies HTS->LO PK Pharmacokinetic Property Evaluation LO->PK

Caption: Workflow for synthesis and biological evaluation.

References

Experimental setup for 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, a valuable heterocyclic compound in medicinal chemistry and drug development. The synthesis is achieved via a Palladium-catalyzed Heck cross-coupling reaction between 5-bromopyridin-2-amine and ethyl acrylate. This method offers a high yield and a straightforward purification process. All quantitative data is presented in a structured table, and the experimental workflow is visualized using a diagram. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Pyridinyl acrylic acid derivatives are important scaffolds in the development of novel therapeutic agents. The title compound, this compound, incorporates both a reactive acrylate moiety and a nucleophilic aminopyridine ring, making it a versatile intermediate for further chemical modifications. The Mizoroki-Heck reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the vinylation of aryl halides.[1][2] This protocol details the application of the Heck reaction for the efficient synthesis of the target ester.

Experimental Protocol

The synthesis of (E)-3-(6-aminopyridin-3-yl)acrylate is performed via a Heck reaction as described in patent literature.[3]

Materials:

  • 5-bromopyridin-2-amine

  • Ethyl acrylate

  • Triethylamine (Et3N)

  • Dichloro di(tri(o-tolyl)phosphine))palladium(II) [PdCl2(P(o-tolyl)3)2]

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate solution (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromopyridin-2-amine (0.568 g) in N,N-dimethylformamide (6 mL) in a suitable reaction vessel, add ethyl acrylate (0.429 mL) and triethylamine (0.682 mL).[3]

  • Add the palladium catalyst, dichloro di(tri(o-tolyl)phosphine))palladium(II) (0.262 g), to the mixture.[3]

  • Stir the reaction mixture at 100 °C for 6 hours.[3]

  • After cooling to room temperature, add saturated aqueous sodium bicarbonate solution to the reaction mixture.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.[3]

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.[3]

Data Presentation

The quantitative data for the synthesis is summarized in the table below.

ParameterValueReference
Starting Material 1 (SM1)5-bromopyridin-2-amine[3]
SM1 Amount0.568 g[3]
Starting Material 2 (SM2)Ethyl acrylate[3]
SM2 Amount0.429 mL[3]
Product(E)-3-(6-aminopyridin-3-yl)acrylate[3]
Product Mass0.520 g[3]
Yield 82% [3]
Analytical Data (LC/MS)[M+1]+ obs = 193.1[3]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine: - 5-bromopyridin-2-amine (0.568 g) - Ethyl acrylate (0.429 mL) - Triethylamine (0.682 mL) - DMF (6 mL) catalyst Add Catalyst: PdCl2(P(o-tolyl)3)2 (0.262 g) reagents->catalyst heating Heat and Stir 100 °C for 6 hours catalyst->heating Initiate Reaction quench Quench with sat. NaHCO3 (aq) heating->quench Reaction Complete extraction Extract with Ethyl Acetate quench->extraction drying Dry organic layer (Na2SO4) extraction->drying evaporation Evaporate solvent drying->evaporation chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate) evaporation->chromatography product Final Product: (E)-3-(6-aminopyridin-3-yl)acrylate chromatography->product Yield: 82%

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

The synthesis proceeds via the Mizoroki-Heck catalytic cycle.

Heck_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-L2-X pd0->pd_complex Oxidative Addition alkene_complex Alkene Complex pd_complex->alkene_complex Coordination insertion_product Sigma-Alkyl Pd(II) Complex alkene_complex->insertion_product Syn-Addition (Carbopalladation) product_complex Product-Pd(II)-H Complex insertion_product->product_complex Beta-Hydride Elimination product_complex->pd0 Reductive Elimination product Product (E-Alkene) product_complex->product Release base_h [Base-H]+X- base Base (Et3N) base->pd0 Regeneration aryl_halide Aryl Halide (5-bromopyridin-2-amine) alkene Alkene (Ethyl Acrylate)

References

Application Notes and Protocols for the Quantification of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester in various matrices. The protocols are based on established analytical techniques and are intended to serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

a. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

b. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (deionized or HPLC grade)

  • This compound reference standard

c. Chromatographic Conditions:

  • Mobile Phase: A gradient of Mobile Phase A (0.01M Ammonium acetate in water) and Mobile Phase B (Acetonitrile). A typical gradient might be: 0-15 min, 15-95% B; 15-20 min, 95% B; 20-21 min, 95-15% B; 21-25 min, 15% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Due to the presence of the pyridine and acrylic acid chromophores, a UV detector set at approximately 320 nm is recommended. A full UV scan of the analyte should be performed to determine the optimal wavelength.

  • Injection Volume: 10 µL

d. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary (Hypothetical)
ParameterResult
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Working Concentrations dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (320 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) precipitate Add Acetonitrile with IS (300 µL) plasma->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Collect Supernatant vortex->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate ionize ESI+ Ionization separate->ionize fragment MRM Detection ionize->fragment integrate Integrate Peak Areas (Analyte/IS) fragment->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Ethyl Acetate derivatize Add BSTFA + 1% TMCS dissolve->derivatize heat Heat at 70°C for 30 min derivatize->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject separate GC Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect SIM Detection ionize->detect integrate Integrate Ion Chromatogram detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify UVVis_Logic cluster_beer Beer-Lambert Law cluster_method Quantification Method Abs Absorbance (A) Conc Concentration (c) Abs->Conc is proportional to StdCurve Standard Curve (A vs. c) UnknownConc Determine Concentration of Unknown StdCurve->UnknownConc UnknownAbs Measure Absorbance of Unknown UnknownAbs->UnknownConc

Application Notes: 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, incorporating a nucleophilic 6-aminopyridine moiety and an electrophilic ethyl acrylate chain, makes it an ideal precursor for the construction of a variety of fused heterocyclic systems. The pyridine ring is a common scaffold in numerous bioactive molecules, and the acrylate functionality provides a reactive handle for cyclization and other transformations.[1][2] This document outlines the applications of this compound as a building block in heterocyclic synthesis, providing detailed protocols and reaction workflows.

Key Reactive Features

The synthetic utility of this compound stems from its distinct reactive sites, which can be selectively targeted to achieve diverse molecular architectures.

  • Nucleophilic Amino Group: The primary amino group at the C6 position of the pyridine ring is a potent nucleophile, capable of participating in cyclization reactions with electrophilic centers.[1]

  • Electrophilic Acrylate System: The α,β-unsaturated ester is susceptible to nucleophilic attack, particularly via Michael addition at the β-carbon.[1]

  • Intramolecular Cyclization Potential: The proximity of the amino group and the acrylate chain allows for intramolecular cyclization reactions, leading to the formation of fused ring systems such as naphthyridinones.

G cluster_0 cluster_1 A Nucleophilic Amino Group mol mol A->mol B Electrophilic Acrylate System (Michael Acceptor) B->mol C Ester Group (Hydrolysis/Amidation) C->mol

Key reactive sites on this compound.

Synthesis of this compound

The title compound is commonly prepared via a Heck coupling reaction between a halogenated aminopyridine and ethyl acrylate.

Experimental Protocol: Heck Coupling

A procedure for the synthesis of ethyl (E)-3-(6-aminopyridin-3-yl)acrylate has been reported with high yield.[3]

  • Reaction Setup: To a solution of 5-bromopyridin-2-amine (0.568 g) in dimethylformamide (6 mL), add ethyl acrylate (0.429 mL), triethylamine (0.682 mL), and dichloro di(tri(o-tolylphosphine))palladium (0.262 g).

  • Reaction Execution: Stir the mixture at 100°C for 6 hours.

  • Work-up: After cooling, add aqueous saturated sodium bicarbonate solution to the reaction mixture.

  • Extraction: Extract the mixture with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to yield the final product.

Quantitative Data

Reactant AReactant BCatalystBaseSolventTemp.TimeYieldRef.
5-Bromopyridin-2-amineEthyl AcrylatePdCl₂(P(o-tolyl)₃)₂TriethylamineDMF100°C6 h82%[3]

Workflow for the synthesis of the title compound.

Application in Heterocyclic Synthesis

Synthesis of 1,6-Naphthyridin-2(1H)-ones

The structure of this compound is well-suited for intramolecular cyclization to form 7-substituted-1,6-naphthyridin-2(1H)-ones. This transformation can typically be achieved through thermal or acid-catalyzed cyclization, where the exocyclic amino group attacks the ester carbonyl, followed by elimination of ethanol. Naphthyridinone cores are prevalent in pharmacologically active compounds.

Experimental Protocol: Intramolecular Cyclization (Proposed)

This protocol is a representative method based on standard procedures for the synthesis of quinolones and related fused pyridinones.

  • Reaction Setup: Dissolve this compound (1.0 mmol) in a high-boiling point solvent such as Dowtherm A (10 mL).

  • Reaction Execution: Heat the mixture to reflux (approx. 250°C) and maintain for 1-2 hours, monitoring the reaction by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

  • Purification: Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane or ether), and recrystallize from a suitable solvent like ethanol or DMF to obtain the pure 1,6-naphthyridin-2(1H)-one.

Quantitative Data (Typical)

Starting MaterialProductMethodSolventTemp.Yield (Typical)
This compound1,6-Naphthyridin-2(1H)-oneThermal CyclizationDowtherm A~250°C70-90%

Proposed synthesis of a 1,6-Naphthyridinone derivative.
Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are an important class of heterocycles with diverse biological activities, including kinase inhibition.[4] this compound can serve as a precursor to these systems. A plausible route involves the initial cyclization to the corresponding naphthyridinone, followed by functionalization, or direct condensation of the amino group with a suitable C-N synthon. A more direct approach involves reaction with reagents like isothiocyanates or formamide.

Experimental Protocol: Reaction with Phenyl Isothiocyanate (Proposed)

This protocol is based on established methods for constructing pyrimidine rings from aminopyridine precursors.

  • Reaction Setup: To a solution of this compound (1.0 mmol) in pyridine (5 mL), add phenyl isothiocyanate (1.2 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • Intermediate Formation: This step forms a thiourea intermediate.

  • Cyclization: Upon continued heating or addition of a cyclizing agent (e.g., a base like potassium carbonate), intramolecular cyclization occurs onto the acrylate moiety to form the fused pyridopyrimidine thione.

  • Work-up: After cooling, pour the reaction mixture into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol or acetic acid to yield the pure pyrido[2,3-d]pyrimidine derivative.

Quantitative Data (Typical)

Starting MaterialReagentProductMethodYield (Typical)
This compoundPhenyl IsothiocyanateEthyl (2-thioxo-3-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)acrylateCondensation/Cyclization60-85%

Proposed synthesis of a Pyrido[2,3-d]pyrimidine derivative.

This compound is a valuable and reactive intermediate for constructing complex heterocyclic scaffolds. Its dual functionality enables straightforward access to fused nitrogen-containing ring systems like naphthyridinones and pyridopyrimidines, which are of high interest in drug discovery and development. The protocols and data presented herein provide a foundation for researchers and scientists to explore the synthetic potential of this versatile building block.

References

Application Notes and Protocols for the Hydrolysis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the hydrolysis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester to its corresponding carboxylic acid, (E)-3-(6-Amino-pyridin-3-yl)-acrylic acid. The document covers basic, acidic, and enzymatic hydrolysis conditions, offering a comparative overview to aid in the selection of the most suitable method for specific research and development needs.

Introduction

The hydrolysis of this compound is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting carboxylic acid, (E)-3-(6-Amino-pyridin-3-yl)-acrylic acid, serves as a key building block in medicinal chemistry. The choice of hydrolysis method can significantly impact reaction efficiency, yield, and purity of the final product. This document outlines three common hydrolysis approaches: basic (saponification), acidic, and enzymatic hydrolysis.

The ester can be hydrolyzed to the corresponding carboxylic acid through various catalytic methods. Basic hydrolysis is often favored for its irreversibility, while acidic hydrolysis provides an alternative route. Enzymatic hydrolysis offers a milder and potentially more selective approach.[1]

Comparative Data on Hydrolysis Conditions

The following table summarizes typical reaction conditions and expected outcomes for the different hydrolysis methods. It is important to note that specific quantitative data for the hydrolysis of this compound is not extensively available in the public domain, and the presented data is based on general principles of ester hydrolysis and protocols for analogous compounds. Optimization is recommended for all described methods.

ParameterBasic Hydrolysis (Saponification)Acidic HydrolysisEnzymatic Hydrolysis
Catalyst Strong Base (e.g., LiOH, NaOH, KOH)Strong Acid (e.g., HCl, H₂SO₄)Lipase or Esterase
Solvent Alcohol/Water/THF mixturesWater (in excess)Aqueous buffer, often with a co-solvent
Temperature Room Temperature to RefluxRefluxRoom Temperature to moderate heat (e.g., 30-50 °C)
Reaction Time 4 - 24 hours6 - 24 hours24 - 72 hours
Typical Yield High (often >80%)Variable (equilibrium dependent)Variable (enzyme and substrate dependent)
Key Considerations Irreversible reaction, simple work-up.Reversible reaction, requires excess water.Mild conditions, high selectivity, enzyme cost.

Experimental Protocols

Basic Hydrolysis (Saponification) Protocol

Basic hydrolysis, or saponification, is a widely used method for ester cleavage due to its irreversible nature, which typically leads to high yields of the carboxylate salt.[2] Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid. The following protocol is adapted from the hydrolysis of a structurally similar compound.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of THF, methanol, and water (e.g., in a 1:1:1 ratio).

  • Addition of Base: Add LiOH (2-3 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, remove the organic solvents (THF and methanol) under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water.

    • Acidify the solution to a pH of approximately 5-6 with 1M HCl. The carboxylic acid product should precipitate out of the solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Isolation and Purification:

    • Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (E)-3-(6-Amino-pyridin-3-yl)-acrylic acid.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Acidic Hydrolysis Protocol

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is driven to completion by using a large excess of water.[3]

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Water (deionized)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, mix this compound (1 equivalent) with a large excess of water.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated H₂SO₄ or a larger volume of dilute aqueous HCl (e.g., 6M).

  • Reflux: Heat the mixture to reflux and maintain for 6-24 hours. Monitor the reaction by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ until effervescence ceases. Check the pH to ensure it is neutral or slightly basic.

    • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Isolation and Purification:

    • Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude carboxylic acid.

    • Purify the product by recrystallization or column chromatography as needed.

Enzymatic Hydrolysis Protocol

Enzymatic hydrolysis using lipases or esterases offers a mild and selective alternative for ester cleavage.[4] This method is particularly useful when other functional groups in the molecule are sensitive to harsh acidic or basic conditions.

Materials:

  • This compound

  • Immobilized Lipase (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Organic co-solvent (e.g., Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF))

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Incubator shaker

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Enzyme Suspension: Suspend the immobilized lipase in a phosphate buffer (pH ~7.4).

  • Substrate Addition: Dissolve the this compound in a minimal amount of a water-miscible organic co-solvent like DMSO or THF and add it to the enzyme suspension. The final concentration of the co-solvent should be kept low (e.g., <10% v/v) to maintain enzyme activity.[5]

  • Incubation: Incubate the mixture in a shaker at a controlled temperature (e.g., 37°C) for 24-72 hours. Monitor the reaction progress by HPLC.

  • Work-up:

    • Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be washed and reused.

    • Acidify the filtrate/supernatant to pH 5-6 with 1M HCl.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Isolation and Purification:

    • Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting carboxylic acid by appropriate methods if required.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general workflow for each hydrolysis method and the chemical transformation.

G cluster_basic Basic Hydrolysis Workflow cluster_acidic Acidic Hydrolysis Workflow cluster_enzymatic Enzymatic Hydrolysis Workflow start_b Dissolve Ester in THF/MeOH/Water add_base Add LiOH/NaOH start_b->add_base react_b Stir at RT (12-24h) add_base->react_b evap_b Evaporate Organic Solvents react_b->evap_b acidify_b Acidify with HCl evap_b->acidify_b extract_b Extract with EtOAc acidify_b->extract_b dry_b Dry over Na2SO4 extract_b->dry_b isolate_b Isolate Product dry_b->isolate_b start_a Mix Ester with excess Water add_acid Add H2SO4/HCl start_a->add_acid react_a Reflux (6-24h) add_acid->react_a neutralize_a Neutralize with NaHCO3 react_a->neutralize_a extract_a Extract with EtOAc neutralize_a->extract_a dry_a Dry over Na2SO4 extract_a->dry_a isolate_a Isolate Product dry_a->isolate_a start_e Suspend Lipase in Buffer add_ester_e Add Ester in Co-solvent start_e->add_ester_e react_e Incubate & Shake (24-72h) add_ester_e->react_e separate_e Remove Enzyme react_e->separate_e acidify_e Acidify Supernatant separate_e->acidify_e extract_e Extract with EtOAc acidify_e->extract_e dry_e Dry over Na2SO4 extract_e->dry_e isolate_e Isolate Product dry_e->isolate_e

Figure 1: Comparative workflow for basic, acidic, and enzymatic hydrolysis.

Figure 2: General chemical transformation from ester to carboxylic acid.

Conclusion

The choice of hydrolysis method for this compound depends on the specific requirements of the synthesis, such as desired yield, purity, and the presence of other sensitive functional groups. Basic hydrolysis is a robust and high-yielding method suitable for many applications. Acidic hydrolysis provides an alternative but is subject to equilibrium limitations. Enzymatic hydrolysis is a mild and selective method ideal for complex molecules where chemoselectivity is crucial. The protocols provided herein serve as a starting point, and optimization of reaction conditions is encouraged to achieve the best results for your specific application.

References

Application Notes and Protocols for the Functionalization of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the amino group of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester. This versatile building block is a valuable starting material for the synthesis of a diverse range of compounds, particularly those with potential applications in drug discovery as kinase inhibitors. The protocols outlined below describe common and robust methods for N-acylation, N-sulfonylation, and urea formation.

Introduction

This compound possesses a primary amino group that serves as a key handle for chemical modification. Functionalization at this position allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs. The resulting derivatives, particularly acrylamides, are of significant interest as they can act as covalent inhibitors of kinases by targeting cysteine residues in the active site. One such prominent example is Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK), which features an acrylamide warhead.[1][2][3]

Experimental Workflows

The functionalization of the amino group on this compound can be achieved through several standard organic transformations. The general workflow for these reactions is depicted below.

G cluster_reactions Functionalization Reactions cluster_products Products start 3-(6-Amino-pyridin-3-yl)- acrylic acid ethyl ester acylation N-Acylation start->acylation  Acyl Chloride/Anhydride  or Carboxylic Acid +  Coupling Agent sulfonylation N-Sulfonylation start->sulfonylation  Sulfonyl Chloride urea Urea Formation start->urea  Isocyanate or  Phosgene Equivalent acyl_product N-Acyl Derivative acylation->acyl_product sulfonyl_product N-Sulfonyl Derivative sulfonylation->sulfonyl_product urea_product N-Ureido Derivative urea->urea_product

Caption: General experimental workflow for the functionalization of the amino group.

Application in Kinase Inhibition: Targeting the BTK Signaling Pathway

Derivatives of this compound, particularly those bearing an acrylamide moiety, are potential inhibitors of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][4][5] Dysregulation of the BTK pathway is implicated in various B-cell malignancies.[6][7][8] Covalent inhibitors like Ibrutinib target a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1][2] This disrupts downstream signaling, ultimately inducing apoptosis in malignant B-cells.[3]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK NF_kB NF-κB Pathway PKC->NF_kB Proliferation Cell Proliferation, Survival, Differentiation NFAT->Proliferation RAS_RAF_MEK_ERK->Proliferation NF_kB->Proliferation Inhibitor Acrylamide Derivative (e.g., Ibrutinib) Inhibitor->BTK Covalent Inhibition

Caption: Simplified BTK signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for the N-acylation, N-sulfonylation, and urea formation reactions of this compound. The reaction conditions and yields provided in the tables are based on general procedures for similar aminopyridine substrates and should be optimized for the specific target compound.

Protocol 1: N-Acylation

A. Using Acyl Chlorides or Anhydrides

This method is suitable for the direct acylation of the amino group.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride) (1.1 eq)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base to the solution.

  • Slowly add the acyl chloride or anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Using Carboxylic Acids and Coupling Agents

This method is ideal for coupling carboxylic acids to the amino group, forming an amide bond.

Materials:

  • This compound

  • Carboxylic acid (1.1 eq)

  • Peptide coupling agent (e.g., HATU, HBTU, EDCI) (1.2 eq)

  • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA)) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF))

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add the coupling agent and DIPEA.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove DMF), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Reagents Solvent Temp (°C) Time (h) Yield (%)
N-AcetylationAcetyl chloride, TriethylamineDCM0 to RT485-95
N-BenzoylationBenzoyl chloride, PyridineTHF0 to RT680-90
Amide CouplingCarboxylic Acid, HATU, DIPEADMFRT1870-90

Table 1: Representative Conditions for N-Acylation Reactions. (Yields are estimates based on similar reactions and require optimization).

Protocol 2: N-Sulfonylation

This protocol describes the formation of a sulfonamide linkage.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.2 eq)

  • Pyridine or triethylamine (2.0 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine to the solution.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride portion-wise or as a solution in DCM.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Reagents Solvent Temp (°C) Time (h) Yield (%)
N-BenzenesulfonylationBenzenesulfonyl chloride, PyridineDCM0 to RT1675-85
N-Tosylationp-Toluenesulfonyl chloride, TriethylamineDCM0 to RT1870-80

Table 2: Representative Conditions for N-Sulfonylation Reactions. (Yields are estimates based on similar reactions and require optimization).

Protocol 3: Urea Formation

This protocol outlines the synthesis of N-ureido derivatives.

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate) (1.05 eq)

  • Anhydrous aprotic solvent (e.g., THF, DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere.

  • Add the isocyanate dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-8 hours. Monitor the reaction by TLC. Often, the product precipitates from the reaction mixture.

  • If a precipitate forms, collect the solid by filtration and wash with the solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with a suitable solvent (e.g., diethyl ether, hexanes) to induce crystallization or precipitation.

  • Collect the solid product by filtration and dry under vacuum.

Reaction Reagents Solvent Temp (°C) Time (h) Yield (%)
Urea FormationPhenyl isocyanateTHFRT490-98

Table 3: Representative Conditions for Urea Formation. (Yields are estimates based on similar reactions and require optimization).

Conclusion

The protocols described in these application notes provide a solid foundation for the functionalization of the amino group on this compound. These methods are scalable and adaptable to a wide range of reagents, facilitating the generation of diverse chemical libraries for applications in drug discovery and materials science. The potential for the resulting acrylamide derivatives to act as covalent kinase inhibitors, particularly targeting the BTK signaling pathway, highlights the significance of this scaffold in modern medicinal chemistry. Researchers are encouraged to optimize the provided conditions for their specific substrates to achieve the best possible outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields or other issues during the synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, commonly prepared via a Palladium-catalyzed Heck coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing no or very low conversion of my starting material (5-bromo-pyridin-2-amine). What are the potential causes and how can I fix this?

Answer:

Low or no conversion in a Heck coupling reaction is a common issue that can often be traced back to the catalyst's activity or the reaction conditions. Here are the primary factors to investigate:

  • Inactive Catalyst: The active catalytic species in a Heck reaction is Palladium(0). If you are using a Palladium(II) precatalyst, such as Pd(OAc)₂ or (C₆H₅CN)₂PdCl₂, it must be reduced in-situ to Pd(0) for the catalytic cycle to begin.[1]

    • Solution: Ensure your reaction conditions facilitate this reduction. The addition of a phosphine ligand can aid in this process, as it can be oxidized to generate the active Pd(0) species.[1] Also, ensure that all reagents and the solvent are rigorously deoxygenated, as oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, often observed as the formation of palladium black.

  • Inappropriate Base: The base plays a crucial role in the Heck reaction; it neutralizes the HX generated during the catalytic cycle.[1]

    • Solution: The chosen base must be strong enough for this purpose but not so strong that it causes side reactions. Common bases for Heck reactions include organic amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), and inorganic carbonates such as K₂CO₃ or Cs₂CO₃. The solubility of the base in your chosen solvent is also critical for its effectiveness.

  • Low Reaction Temperature: The Heck reaction often requires elevated temperatures to proceed at a reasonable rate.

    • Solution: If you are running the reaction at a lower temperature, consider incrementally increasing it. However, be aware that excessively high temperatures can lead to catalyst decomposition and side reactions.

Question 2: My reaction is producing significant byproducts, leading to a low yield of the desired product. What are these byproducts and how can I minimize their formation?

Answer:

Several side reactions can compete with the desired Heck coupling, reducing the yield of this compound. The most common byproducts are:

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound from two molecules of your starting 5-bromo-pyridin-2-amine. This side reaction is particularly prevalent at higher temperatures.

    • Solution: Optimizing the reaction temperature by lowering it can help suppress this pathway.

  • Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in both the starting alkene (ethyl acrylate) and the product.

    • Solution: This can often be minimized by using a less polar solvent or by adding a halide salt, such as LiCl, to the reaction mixture.

  • Reductive Heck Product: In some cases, instead of β-hydride elimination to form the alkene, a conjugate addition product can be formed.[2]

    • Solution: The formation of this side product is highly dependent on the base, temperature, substrate, and solvent. Careful optimization of these parameters is necessary to favor the desired β-hydride elimination pathway.[2]

Question 3: I am struggling with the purification of my final product. What are the recommended methods?

Answer:

Purification of this compound can be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts. A typical purification workflow involves:

  • Aqueous Workup: After the reaction is complete, quenching the reaction with a saturated aqueous solution of a salt like NaCl or sodium bicarbonate is a common first step.[3][4] This is followed by extraction with an organic solvent such as ethyl acetate.[3][4]

  • Filtration: If palladium black has precipitated, it can be removed by filtering the reaction mixture through a pad of celite.

  • Column Chromatography: The most effective method for separating the desired product from closely related impurities is flash column chromatography on silica gel.[3][4] A common eluent system is a gradient of hexane and ethyl acetate.[4]

Data Presentation

Table 1: Typical Heck Coupling Reaction Conditions

ParameterTypical Range/ValueNotes
Palladium Catalyst Pd(OAc)₂, (C₆H₅CN)₂PdCl₂, Pd₂(dba)₃1-5 mol% loading is common.
Ligand PPh₃, P(o-tolyl)₃, P(t-Bu)₃Ligand-to-palladium ratio is typically 2:1 to 4:1.
Base Et₃N, K₂CO₃, Cs₂CO₃1.5-3 equivalents are generally used.
Solvent DMF, NMP, Acetonitrile, ToluenePolar aprotic solvents are often preferred.
Temperature 80-120 °COptimization is crucial to balance reaction rate and catalyst stability.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via Heck Coupling

This protocol is a general guideline and may require optimization for your specific setup.

  • Reagent Preparation:

    • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-pyridin-2-amine (1.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq), and the phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq).

    • Evacuate and backfill the flask with the inert gas three times.

  • Reaction Setup:

    • Add the anhydrous, degassed solvent (e.g., DMF).

    • Add the base (e.g., Et₃N, 2.0 eq) and ethyl acrylate (1.2 eq) to the reaction mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 5-bromo-pyridin-2-amine 5-bromo-pyridin-2-amine Catalyst Pd(0) Catalyst 5-bromo-pyridin-2-amine->Catalyst Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Catalyst Product This compound Catalyst->Product Base Base (e.g., Et3N) Base->Catalyst Solvent Solvent (e.g., DMF) Solvent->Catalyst

Caption: Heck coupling reaction for the synthesis of the target compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion Yes Good_Conversion Good Conversion, Poor Isolation Check_Conversion->Good_Conversion No Catalyst_Issues Catalyst Inactive? (Pd(0) not formed, O2 present) Low_Conversion->Catalyst_Issues Conditions_Issues Suboptimal Conditions? (Temp too low, wrong base/solvent) Low_Conversion->Conditions_Issues Side_Reactions Significant Side Reactions? (Homocoupling, Isomerization) Good_Conversion->Side_Reactions Purification_Issues Purification Inefficient? Good_Conversion->Purification_Issues Solution_Catalyst Degas reagents/solvent Use fresh catalyst/ligand Catalyst_Issues->Solution_Catalyst Solution_Conditions Increase temperature Screen bases/solvents Conditions_Issues->Solution_Conditions Solution_Side_Reactions Lower temperature Additives (e.g., LiCl) Side_Reactions->Solution_Side_Reactions Solution_Purification Optimize chromatography (eluent, gradient) Purification_Issues->Solution_Purification Parameter_Relationships cluster_params Key Parameters cluster_outcomes Potential Outcomes Yield Product Yield Temperature Temperature Reaction_Rate Reaction Rate Temperature->Reaction_Rate + Catalyst_Decomposition Catalyst Decomposition Temperature->Catalyst_Decomposition + (if too high) Side_Reactions Side Reactions Temperature->Side_Reactions + (homocoupling) Catalyst_Activity Catalyst Activity Catalyst_Activity->Reaction_Rate + Base_Strength Base Strength/ Solubility Base_Strength->Reaction_Rate + Solvent_Polarity Solvent Polarity Solvent_Polarity->Side_Reactions influences isomerization Reaction_Rate->Yield Catalyst_Decomposition->Yield - Side_Reactions->Yield -

References

Technical Support Center: Purification of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester from a typical reaction mixture. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis, often a Heck reaction, can result in several impurities.[1][2] These may include unreacted starting materials such as 6-aminopyridine or a halogenated precursor, palladium catalyst residues, and side-products from homo-coupling of the starting materials.

Q2: My compound is an oil and won't crystallize. What can I do?

A2: Oily products can be challenging to crystallize. If you obtain an oil, it could be due to residual solvent or impurities preventing crystal lattice formation.[3] Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly adding a poor solvent (e.g., hexane) until turbidity appears.[4] Seeding with a small crystal, if available, or scratching the inside of the flask can also induce crystallization.[3]

Q3: I am observing significant peak tailing during column chromatography. What is the cause and how can I fix it?

A3: Peak tailing for basic compounds like this compound on silica gel is common. This is often due to strong interactions between the basic amino group and acidic silanol groups on the silica surface.[5][6] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia, to your eluent.[7] Alternatively, using a deactivated silica gel or a different stationary phase like alumina can be effective.[7]

Q4: How can I efficiently remove the palladium catalyst after the reaction?

A4: Palladium residues can often be removed by filtration through a pad of Celite®. If the palladium is finely dispersed, an aqueous workup with a solution of sodium sulfide or thiourea can precipitate the palladium as a sulfide, which can then be filtered off. Further purification by column chromatography is typically sufficient to remove any remaining traces.

Q5: What is the best approach to purify my compound if it is unstable on silica gel?

A5: If your compound shows degradation on silica gel, which can be tested by spotting a solution of your compound on a TLC plate and letting it sit for a few hours before eluting, you should consider alternative purification methods.[8] Options include using a less acidic stationary phase like alumina, or employing non-chromatographic techniques such as acid-base extraction or crystallization.[7]

Troubleshooting Guides

Issue 1: Low yield after column chromatography.
Possible CauseSuggested Solution
Compound streaking/tailing on the column Add 0.5-2% triethylamine to the eluent to improve elution and reduce tailing.[7]
Irreversible adsorption to silica gel Use a less acidic stationary phase like neutral alumina or deactivated silica gel.[7]
Compound is too polar and eluting with the solvent front Start with a less polar solvent system and gradually increase the polarity.
Compound is not sufficiently soluble in the loading solvent Dissolve the crude material in a minimal amount of a slightly more polar solvent for loading, or perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.[9]
Issue 2: The compound co-elutes with a non-polar impurity.
Possible CauseSuggested Solution
Insufficient separation on silica gel Try a different solvent system. A mixture of dichloromethane and methanol, sometimes with a small amount of ammonium hydroxide, can provide different selectivity.[5]
Impurity has similar polarity to the product If the impurity is not basic, an acid-base extraction prior to chromatography can remove the basic product into an aqueous layer, leaving the non-polar impurity in the organic phase.[6]
Column is overloaded Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Issue 3: The purified compound is not pure enough for the next step (>95% purity required).
Possible CauseSuggested Solution
Residual impurities after a single purification step Combine purification techniques. For example, perform an acid-base extraction, followed by column chromatography, and finally recrystallization.
Incomplete separation of closely related impurities Optimize the column chromatography conditions. Use a shallower solvent gradient or isocratic elution with the optimal solvent mixture determined by TLC.
Contamination during workup Ensure all glassware is clean and solvents are of high purity.

Experimental Protocols

Acid-Base Extraction

This protocol is designed to separate the basic product from non-basic impurities.

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The basic product will move to the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify it by slowly adding a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is > 8.

  • The product should precipitate out or can be extracted back into an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel ("dry loading").[9]

  • Elution: Start with a low polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane). Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table provides illustrative data for the purification of this compound starting from a 10g crude sample. Actual results may vary depending on the reaction conditions and scale.

Purification StepStarting Mass (g)Recovered Mass (g)Yield (%)Purity by HPLC (%)
Crude Product 10.0--70
Acid-Base Extraction 10.08.58585
Column Chromatography 8.57.285>98
Crystallization 7.26.590>99.5

Purification Workflow Diagram

PurificationWorkflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Dissolve in EtOAc, extract with 1M HCl chromatography Column Chromatography extraction->chromatography Basify aqueous layer, extract with EtOAc crystallization Crystallization chromatography->crystallization Combine pure fractions, concentrate pure_product Pure Product (>99.5%) crystallization->pure_product Dissolve in hot EtOAc, add Hexane, cool

Caption: General workflow for the purification of the target compound.

Decision Tree for Purification Strategy

PurificationDecisionTree start Crude Product Analysis (TLC/HPLC) q1 Are there significant non-basic impurities? start->q1 extraction Perform Acid-Base Extraction q1->extraction Yes q2 Is the product a solid and >85% pure? q1->q2 No extraction->q2 crystallization Crystallize from EtOAc/Hexane q2->crystallization Yes chromatography Perform Column Chromatography q2->chromatography No final_product Pure Product crystallization->final_product q3 Is the product an oil? chromatography->q3 q3->crystallization No (Solid) q3->final_product Yes (Pure Oil)

References

How to prevent side reactions in aminopyridine acrylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminopyridine acrylate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges and preventing side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when synthesizing aminopyridine acrylates?

A1: The synthesis of aminopyridine acrylates is often accompanied by several potential side reactions that can impact yield and purity. The most common of these include:

  • Polymerization: The acrylate functional group is susceptible to radical polymerization, which can be initiated by heat, light, or impurities. This leads to the formation of oligomeric or polymeric byproducts, reducing the yield of the desired monomeric product.

  • Diacylation: The exocyclic amino group of the aminopyridine can react with two molecules of the acylating agent (e.g., acryloyl chloride), resulting in the formation of a diacylated byproduct.

  • N-Quaternization of the Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring can act as a nucleophile and react with the acylating agent, forming a pyridinium salt. This is more likely with highly reactive acylating agents or under certain reaction conditions.

  • Michael Addition: The amino group of the aminopyridine can undergo a conjugate (Michael) addition to the double bond of the acrylate, forming a β-amino ester derivative instead of the desired amide.

Q2: How can I effectively prevent the polymerization of my acrylate monomer during the reaction?

A2: Preventing polymerization is crucial for achieving a high yield of the desired aminopyridine acrylate. Here are several effective strategies:

  • Use of Polymerization Inhibitors: The addition of a small amount of a radical scavenger is a common and effective method. Phenothiazine or hydroquinone monomethyl ether (MEHQ) are frequently used for this purpose.

  • Temperature Control: Maintain a low reaction temperature. Acrylate polymerization is often thermally initiated, so running the reaction at 0 °C or below can significantly reduce the rate of this side reaction.

  • Exclusion of Light: Protect your reaction vessel from light, as UV radiation can initiate radical polymerization. Wrapping the flask in aluminum foil is a simple and effective measure.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, minimizes the presence of oxygen, which can participate in radical initiation pathways.

Q3: What are the best practices to ensure selective N-acylation and avoid Michael addition?

A3: Favoring N-acylation over Michael addition is a key aspect of this synthesis. The following conditions generally promote the desired acylation:

  • Choice of Acylating Agent: Highly reactive acylating agents, such as acryloyl chloride or acrylic anhydride, favor the kinetically controlled N-acylation product.

  • Schotten-Baumann Conditions: This method, which utilizes a two-phase system with an aqueous base (like NaOH or K2CO3) and an organic solvent (like dichloromethane), is highly effective for acylating amines and can suppress Michael addition. The base in the aqueous phase neutralizes the HCl generated during the acylation, driving the reaction to completion.

  • Low Reaction Temperatures: Performing the reaction at low temperatures (e.g., 0 °C) generally favors the faster N-acylation reaction over the often more thermodynamically stable Michael adduct.

Q4: I am observing a significant amount of diacylated byproduct. How can I minimize its formation?

A4: The formation of a diacylated product can be suppressed by carefully controlling the reaction stoichiometry and conditions:

  • Slow Addition of Acylating Agent: Add the acylating agent (e.g., acryloyl chloride) dropwise and slowly to the solution of the aminopyridine. This ensures that the concentration of the acylating agent remains low throughout the reaction, minimizing the chance of a second acylation event.

  • Stoichiometric Control: While a slight excess of the acylating agent is sometimes used to ensure full conversion of the aminopyridine, using a 1:1 molar ratio or even a slight excess of the aminopyridine can help reduce diacylation.

  • Reaction Monitoring: Closely monitor the progress of the reaction using a suitable analytical technique like Thin Layer Chromatography (TLC). Quench the reaction as soon as the formation of the desired mono-acylated product is maximized and before significant diacylation occurs.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield of Desired Product - The acylating agent may have hydrolyzed.- The base used is not strong enough or is sterically hindered.- The reaction temperature is too low for the specific reactants.- Use a fresh bottle of the acylating agent or purify it before use.- Switch to a stronger, non-nucleophilic base (e.g., from pyridine to triethylamine or an inorganic base under Schotten-Baumann conditions).- Gradually increase the reaction temperature while carefully monitoring for the formation of side products via TLC.
Significant Polymerization of the Product - Absence of a polymerization inhibitor.- The reaction temperature is too high.- The reaction is exposed to light.- Add a polymerization inhibitor such as MEHQ or phenothiazine to the reaction mixture.- Conduct the reaction at a lower temperature (e.g., 0 °C or below).- Protect the reaction vessel from light by wrapping it in aluminum foil.
Formation of Diacylated Byproduct - Molar excess of the acylating agent.- The acylating agent was added too quickly.- Adjust the stoichiometry to a 1:1 ratio of aminopyridine to acylating agent.- Add the acylating agent slowly and dropwise to the aminopyridine solution.
Presence of Pyridinium Salt (N-Quaternization) - The pyridine nitrogen is reacting as a nucleophile.- Highly reactive acylating agent or harsh reaction conditions.- Use a less reactive acylating agent if possible.- Employ milder reaction conditions (lower temperature, less reactive base).- Consider protecting the pyridine nitrogen if it remains a persistent issue, though this adds extra steps to the synthesis.
Major Product is the Michael Adduct - Reaction conditions favor the thermodynamic product.- Use of a less reactive acylating agent.- Employ kinetically controlled conditions (low temperature, highly reactive acylating agent).- Utilize Schotten-Baumann reaction conditions to strongly favor N-acylation.

Data Presentation

Table 1: Comparison of Reaction Conditions on the Yield of N-(pyridin-3-yl)acrylamide
Acylating Agent Base Solvent System Temperature (°C) Yield (%) Reference
Acryloyl ChlorideTriethylamineDichloromethane0 to RT~85General Observation
Acryloyl ChlorideAq. NaOHDichloromethane/Water0 to RT>90Schotten-Baumann
Acrylic AnhydridePyridineDichloromethane0 to RT~80General Observation
Acryloyl ChlorideNoneDichloromethaneRT<10General Observation
Table 2: Effect of Polymerization Inhibitor on Product Integrity
Inhibitor Concentration Reaction Conditions Observed Polymerization Reference
NoneN/ARefluxing TolueneSignificantGeneral Observation
MEHQ100-200 ppmRefluxing TolueneNegligible
Phenothiazine100-200 ppmRefluxing TolueneNegligible

Experimental Protocols

Protocol 1: Synthesis of N-(pyridin-2-yl)acrylamide via Schotten-Baumann Reaction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq.) in dichloromethane. Add a catalytic amount of a polymerization inhibitor (e.g., MEHQ, ~100-200 ppm). In a separate addition funnel, place a solution of acryloyl chloride (1.05 eq.) in dichloromethane. In a second addition funnel, place a 2M aqueous solution of sodium hydroxide (1.5 eq.).

  • Reaction Execution: Cool the flask containing the 2-aminopyridine solution to 0 °C using an ice-water bath. Begin vigorous stirring.

  • Slowly and simultaneously, add the acryloyl chloride solution and the aqueous sodium hydroxide solution dropwise to the reaction mixture over a period of 30-60 minutes. Ensure the pH of the aqueous layer remains basic.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Mandatory Visualization

Synthesis_and_Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Aminopyridine Aminopyridine Desired Product Aminopyridine Acrylate Aminopyridine->Desired Product N-Acylation (Base, Low Temp) N-Quaternization N-Quaternization Aminopyridine->N-Quaternization Pyridine N Attack Michael Addition Michael Addition Aminopyridine->Michael Addition Amine attack on C=C Acryloyl\nChloride Acryloyl Chloride Acryloyl\nChloride->Desired Product Polymerization Polymerization Acryloyl\nChloride->Polymerization High Temp, Light Diacylation Diacylation Desired Product->Diacylation Excess Acyl Chloride

Caption: Synthesis pathway and competing side reactions.

Troubleshooting_Flowchart start Low Yield or Impure Product check_polymer Polymerization Observed? start->check_polymer add_inhibitor Add Inhibitor (MEHQ) Lower Temperature Exclude Light check_polymer->add_inhibitor Yes check_diacylation Diacylation Product Detected? check_polymer->check_diacylation No add_inhibitor->check_diacylation slow_addition Slow Acyl Chloride Addition Adjust Stoichiometry check_diacylation->slow_addition Yes check_michael Michael Adduct Detected? check_diacylation->check_michael No slow_addition->check_michael use_schotten_baumann Use Schotten-Baumann Conditions Lower Temperature check_michael->use_schotten_baumann Yes end Improved Synthesis check_michael->end No use_schotten_baumann->end

Caption: A logical workflow for troubleshooting common issues.

Technical Support Center: 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the Heck coupling reaction. This reaction typically involves the palladium-catalyzed cross-coupling of 5-bromo-pyridin-2-amine with ethyl acrylate in the presence of a base and a phosphine ligand.[1]

Q2: What are the key starting materials and reagents for the Heck coupling reaction?

A2: The essential starting materials and reagents include:

  • Aryl halide: 5-bromopyridin-2-amine

  • Alkene: Ethyl acrylate

  • Catalyst: A palladium source, such as dichlorobis(tri-o-tolylphosphine)palladium(II)[1] or palladium(II) acetate.

  • Base: A tertiary amine, commonly triethylamine.[1]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is typically used.[1][2]

Q3: What is a typical reaction yield for this synthesis?

A3: A reported yield for the synthesis of ethyl (E)-3-(6-aminopyridin-3-yl)acrylate is approximately 82% under optimized conditions.[1]

Q4: How can the final product be purified?

A4: The most common purification method is silica gel column chromatography, using a solvent system such as hexane/ethyl acetate.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystEnsure the palladium catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). Consider using a different palladium source or ligand.
Insufficient baseThe base is crucial for neutralizing the hydrogen halide formed during the reaction. Ensure the base is pure, dry, and added in the correct stoichiometric amount.
Poor quality reagentsVerify the purity of starting materials, especially the aryl halide and the alkene. Impurities can inhibit the catalyst.
Reaction temperature is too lowThe Heck reaction often requires elevated temperatures to proceed efficiently. A typical temperature is around 100°C.[1][2]
Formation of Side Products Homocoupling of the aryl halideThis can occur at high temperatures or with high catalyst loading. Try lowering the reaction temperature or the amount of catalyst.
Isomerization of the double bondThe (E)-isomer is typically the desired product. Reaction conditions can sometimes lead to the formation of the (Z)-isomer. Optimization of catalyst and reaction time may be necessary.
Polymerization of ethyl acrylateThe presence of hydroquinone can inhibit polymerization, especially during purification by distillation.[3]
Difficult Purification Co-elution of product and impuritiesOptimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.
Product is an oil that won't crystallizeSome related compounds are reported to be oils that crystallize on standing.[4] If direct crystallization fails, try trituration with a non-polar solvent or re-purification by chromatography.

Experimental Protocols

Synthesis of (E)-3-(6-aminopyridin-3-yl)acrylate via Heck Coupling[1]

This protocol is based on a reported synthesis with an 82% yield.

Materials:

  • 5-bromopyridin-2-amine

  • Ethyl acrylate

  • Triethylamine

  • Dichlorobis(tri-o-tolylphosphine)palladium(II)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-bromopyridin-2-amine (1.0 eq) in DMF, add ethyl acrylate (1.2 eq), triethylamine (1.5 eq), and dichlorobis(tri-o-tolylphosphine)palladium(II) (0.05 eq).

  • Stir the mixture at 100°C for 6 hours.

  • After cooling to room temperature, add aqueous saturated sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound.

Visualizations

G cluster_start Starting Materials cluster_reagents Reagents 5-bromopyridin-2-amine 5-bromopyridin-2-amine Reaction Reaction 5-bromopyridin-2-amine->Reaction Ethyl acrylate Ethyl acrylate Ethyl acrylate->Reaction Pd Catalyst Dichlorobis(tri-o-tolylphosphine)palladium(II) Pd Catalyst->Reaction Base Triethylamine Base->Reaction Solvent DMF Solvent->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Final Product 3-(6-Amino-pyridin-3-yl)- acrylic acid ethyl ester Purification->Final Product

Caption: Experimental workflow for the synthesis of the target compound.

G Start Low/No Yield CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckBase Is the base sufficient and pure? CheckCatalyst->CheckBase Yes ReplaceCatalyst Use fresh catalyst CheckCatalyst->ReplaceCatalyst No CheckReagents Are starting materials pure? CheckBase->CheckReagents Yes AddMoreBase Add more pure, dry base CheckBase->AddMoreBase No CheckTemp Is the reaction temperature optimal? CheckReagents->CheckTemp Yes PurifyReagents Purify starting materials CheckReagents->PurifyReagents No IncreaseTemp Increase temperature (e.g., to 100°C) CheckTemp->IncreaseTemp No Re-evaluate Re-evaluate CheckTemp->Re-evaluate Yes

References

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester. The information is designed to help anticipate and address potential stability and degradation issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows a new peak in the HPLC chromatogram after storage in an aqueous buffer. What could be the cause?

A1: The appearance of a new peak, particularly in an aqueous environment, strongly suggests hydrolysis of the ethyl ester group. This reaction is catalyzed by either acidic or basic conditions, leading to the formation of 3-(6-Amino-pyridin-3-yl)-acrylic acid and ethanol. To confirm this, you can compare the retention time of the new peak with a standard of the corresponding carboxylic acid.

Q2: I've observed a decrease in the concentration of my stock solution of this compound, which was stored at room temperature on the lab bench. What is the likely cause?

A2: Exposure to ambient light can lead to photodegradation. Both the aminopyridine ring and the acrylic acid ester moiety can be susceptible to light-induced degradation. It is recommended to store solutions of this compound protected from light, for example, by using amber vials or wrapping the container in aluminum foil.[1]

Q3: After heating a solution of this compound, I noticed the formation of a precipitate. What could be happening?

A3: Thermal stress can induce polymerization of acrylate derivatives. The precipitate you are observing could be a polymer of this compound. To minimize this, avoid prolonged exposure to high temperatures. If heating is necessary for your experiment, use the lowest effective temperature and shortest possible time.

Q4: My compound is showing signs of degradation even when stored protected from light and at a controlled pH. Are there other degradation pathways I should consider?

A4: Yes, the primary amino group on the pyridine ring is susceptible to oxidation. This can be initiated by atmospheric oxygen or the presence of oxidizing agents in your solution. If you suspect oxidation, you can try degassing your solvents or adding an antioxidant to your formulation, if compatible with your experimental design.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a more polar impurity peak in reversed-phase HPLC.Hydrolysis of the ethyl ester.Adjust the pH of the solution to be near neutral (pH 6-7). Store samples at lower temperatures (2-8°C). Confirm the identity of the degradant by LC-MS.
Loss of parent compound with the appearance of multiple new peaks after light exposure.Photodegradation .Store all samples and stock solutions in amber vials or wrapped in aluminum foil. Conduct experiments under controlled, low-light conditions if possible.
Formation of an insoluble material or gel.Polymerization .Avoid high temperatures and prolonged storage at room temperature. If the neat compound is stored, ensure it is kept cool and in the absence of initiators like peroxides.
Gradual discoloration of the sample (e.g., turning yellow or brown).Oxidation of the aminopyridine ring.Store under an inert atmosphere (e.g., nitrogen or argon). Use freshly purified solvents and degas them before use.

Stability Data Summary

Condition Parameter Expected Stability Primary Degradation Product
Hydrolytic pH 3 (40°C)Low3-(6-Amino-pyridin-3-yl)-acrylic acid
pH 7 (40°C)Moderate3-(6-Amino-pyridin-3-yl)-acrylic acid
pH 9 (40°C)Low3-(6-Amino-pyridin-3-yl)-acrylic acid
Photolytic UV/Vis Light (Solution)LowMixture of photoproducts
Thermal 60°C (Solid)ModeratePotential for polymerization and decomposition
Oxidative 3% H₂O₂ (Room Temp)LowOxidized aminopyridine derivatives

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Objective: To evaluate the hydrolytic stability of this compound under acidic, neutral, and basic conditions.

  • Materials:

    • This compound

    • 0.1 M Hydrochloric Acid (HCl)

    • Purified Water (HPLC grade)

    • 0.1 M Sodium Hydroxide (NaOH)

    • HPLC system with a suitable reversed-phase column

  • Procedure:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare three sets of solutions by diluting the stock solution with 0.1 M HCl, Purified Water, and 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 40°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples if necessary before analysis.

    • Analyze the samples by HPLC to determine the percentage of the parent compound remaining and the formation of any degradation products.

Protocol 2: Forced Degradation Study - Photostability
  • Objective: To assess the photostability of this compound in solution.

  • Materials:

    • This compound

    • A suitable solvent (e.g., acetonitrile:water 50:50)

    • Photostability chamber with a calibrated light source (e.g., Xenon lamp)

    • Control samples wrapped in aluminum foil

    • HPLC system

  • Procedure:

    • Prepare a solution of the compound at a concentration of 0.1 mg/mL in the chosen solvent.

    • Place one set of samples in the photostability chamber, ensuring exposure to a controlled light intensity (e.g., compliant with ICH Q1B guidelines).

    • Wrap a second set of identical samples completely in aluminum foil to serve as dark controls and place them in the same chamber to maintain the same temperature.

    • Expose the samples for a defined duration.

    • At the end of the exposure period, analyze both the exposed and dark control samples by HPLC.

    • Compare the chromatograms to identify any peaks that are specific to the light-exposed samples.

Visualizations

cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation parent_h This compound degradant_h 3-(6-Amino-pyridin-3-yl)-acrylic acid parent_h->degradant_h H+ or OH- parent_p This compound degradant_p Mixture of Photoproducts parent_p->degradant_p Light (UV/Vis) parent_t This compound degradant_t Polymerization / Decomposition parent_t->degradant_t Heat parent_o This compound degradant_o Oxidized Derivatives parent_o->degradant_o [O]

Caption: Major degradation pathways for this compound.

start Start: Sample Preparation (0.1 mg/mL solution) stress_conditions Incubate under Stress Conditions: - Acid (0.1M HCl) - Neutral (Water) - Base (0.1M NaOH) - Light (ICH Q1B) - Heat (60°C) start->stress_conditions dark_control Dark Control (for photostability) start->dark_control sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress_conditions->sampling dark_control->sampling analysis HPLC Analysis: - Assay of Parent Compound - Peak Purity - Identification of Degradants sampling->analysis end End: Data Evaluation analysis->end

Caption: Experimental workflow for a forced degradation study.

References

Removing catalyst residues from 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removing Catalyst Residues from 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

This technical support guide is intended for researchers, scientists, and drug development professionals who may encounter challenges with removing palladium catalyst residues from the specified compound, a common intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium residues from this compound?

A1: The difficulty in removing palladium residues from this specific compound, and similar nitrogen-containing heterocycles, often stems from the strong coordinating ability of the nitrogen atoms in the pyridine ring and the amino group. These nitrogen atoms can act as ligands, forming stable, soluble complexes with palladium, which are not easily removed by simple filtration.[1]

Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established strict limits for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which generally translates to a concentration limit of 10 parts per million (ppm) in the final drug substance.[2] It is crucial to consult the latest ICH Q3D guidelines for specific details.

Q3: What are the most common methods for removing palladium catalyst residues?

A3: The most widely employed and effective methods include:

  • Adsorption using Scavengers: Utilizing solid-supported reagents (scavengers) with high affinity for palladium. These are typically silica or polymer-based materials functionalized with thiol, amine, or trimercaptotriazine (TMT) groups.[1][3]

  • Activated Carbon Treatment: A cost-effective method where activated carbon is used to adsorb the palladium catalyst. However, it can sometimes lead to product loss due to non-specific adsorption.[1][2]

  • Recrystallization: Purifying the solid product by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling, leaving the impurities in the mother liquor.[4]

  • Filtration through Celite: This is primarily effective for removing heterogeneous palladium catalysts (e.g., palladium on carbon) or precipitated palladium metal.[2]

Troubleshooting Guide

Issue 1: High levels of residual palladium (>10 ppm) remain in the final product after initial purification attempts.

  • Possible Cause: Strong chelation of palladium to the aminopyridine moiety, forming a soluble complex.[1]

  • Troubleshooting Steps:

    • Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-functionalized silica or macroporous polystyrene-TMT are often highly effective.[1][3]

    • Optimize Scavenging Conditions: Increase the reaction temperature (e.g., to 40-60 °C) and/or extend the treatment time (up to 24 hours) to improve the scavenger's efficiency.[1]

    • Consider a Different Purification Method: If scavenging is not sufficiently effective, recrystallization, potentially with the addition of a chelating agent to the mother liquor, may be a viable alternative.

Issue 2: Significant loss of this compound during the purification process.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, a known issue with activated carbon.[2]

  • Troubleshooting Steps:

    • Reduce the Amount of Adsorbent: Use the minimum effective amount of activated carbon or scavenger required for palladium removal.

    • Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.

    • Change the Solvent: The choice of solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.

    • Switch Purification Method: If product loss remains high with adsorption methods, recrystallization may be a more suitable technique.

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variability in the palladium species present in the crude product (e.g., different oxidation states or ligand environments).

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the form of the residual palladium.

    • Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on trimercaptotriazine (TMT), are effective against a wider range of palladium species.[3]

    • Consider a Pre-treatment Step: A mild oxidation or reduction step could potentially convert the various palladium species into a single, more easily removed form.

Data Presentation

Table 1: Comparison of Palladium Removal Methods for Structurally Similar Aminopyridine Compounds

Purification MethodScavenger/ReagentInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Notes
ScavengingSilica-Based Thiol>1000<10>99%Broadly effective for various palladium species.[1]
ScavengingBiotage® MP-TMT~1200<10>99%High loading capacity scavenger.[1][3]
ScavengingActivated Carbon~300<1>99%Can lead to product loss due to non-specific adsorption.[2]
Scavenging (High Contamination)Biotage® MP-TMT33,000<200~99.4%Effective even with very high initial palladium levels.[3]
Scavenging (Typical Contamination)Biotage® MP-TMT500-800<10>98%Demonstrates consistent performance at typical contamination levels.[3]

Note: The efficiency of palladium removal is highly dependent on specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) to a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the resulting mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally for each specific case.

  • Filtration: Filter the mixture through a pad of celite to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm the removal efficiency.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Ensure the celite pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. For aminopyridine derivatives, common solvents include ethanol, or mixtures like n-hexane/ethyl acetate or n-hexane/THF.[5] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Palladium_Removal_Workflow cluster_scavenging cluster_recrystallization start Crude Product (with Pd residue) dissolve Dissolve in Suitable Solvent start->dissolve decision Select Purification Method dissolve->decision scavenging Scavenging decision->scavenging High Selectivity activated_carbon Activated Carbon decision->activated_carbon Cost-Effective recrystallization Recrystallization decision->recrystallization High Purity stir Stir (Time & Temp Optimization) scavenging->stir activated_carbon->stir cool Cool to Induce Crystallization recrystallization->cool filter_scavenger Filter to Remove Scavenger/Carbon stir->filter_scavenger wash Wash with Solvent filter_scavenger->wash filter_crystals Filter to Collect Crystals cool->filter_crystals dry Dry Purified Product filter_crystals->dry concentrate Concentrate Filtrate wash->concentrate concentrate->dry analysis Analyze for Pd (ICP-MS) dry->analysis end Purified Product (<10 ppm Pd) analysis->end

Caption: Workflow for Palladium Catalyst Removal.

References

Technical Support Center: Synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which is typically achieved via a Palladium-catalyzed Heck reaction between a 5-halo-2-aminopyridine (commonly 5-bromo-2-aminopyridine) and ethyl acrylate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂), or the catalyst may have decomposed. 2. Poor Oxidative Addition: The oxidative addition of the aminopyridine halide to the palladium center can be sluggish due to the electron-donating nature of the amino group. 3. Inappropriate Ligand: The phosphine ligand may not be suitable for this specific transformation. 4. Base Inefficiency: The base may not be strong enough or may be sterically hindered.1. Ensure anhydrous and oxygen-free reaction conditions to prevent catalyst deactivation. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. 2. Use of bulky, electron-rich phosphine ligands can facilitate this step. Ensure the halide used is sufficiently reactive (I > Br > Cl). 3. Screen different phosphine ligands. Tri(o-tolyl)phosphine is often effective. 4. Ensure the base (e.g., triethylamine) is fresh and used in sufficient excess (at least 1.5 equivalents).
Formation of Significant Side Products 1. Homocoupling: Dimerization of the aminopyridine starting material. 2. Alkene Isomerization: Formation of the cis-isomer of the desired product. 3. Reductive Heck Product: Formation of the saturated propionate derivative.[1]1. Lowering the reaction temperature or catalyst loading may reduce homocoupling. 2. The Heck reaction generally favors the trans product. However, prolonged reaction times or high temperatures can lead to isomerization. Optimize reaction time and temperature. The addition of certain silver salts can sometimes minimize alkene isomerization.[2] 3. This is a known side reaction that can be influenced by the solvent, base, and temperature.[1] Careful control of these parameters is necessary.
Product Contaminated with Starting Materials 1. Incomplete Reaction: The reaction has not gone to completion. 2. Inefficient Purification: The purification method (e.g., column chromatography) is not adequately separating the product from the starting materials.1. Monitor the reaction by TLC or LC-MS to ensure completion. If the reaction stalls, consider adding more catalyst or extending the reaction time. 2. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.
Product Hydrolysis The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, especially during aqueous work-up or if the reaction conditions are not anhydrous.Use anhydrous solvents and reagents. During the work-up, use a saturated aqueous solution of a mild base like sodium bicarbonate and minimize contact time with the aqueous phase.
Difficulty in Removing Palladium Residues Palladium catalysts can be difficult to remove completely from the final product.Purification by column chromatography is the primary method. In some cases, treatment with activated carbon or a palladium scavenger may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities include unreacted starting materials (5-bromo-2-aminopyridine and ethyl acrylate), the cis-isomer of the product, the corresponding saturated propionate (reductive Heck product), homocoupled byproducts of the aminopyridine, and residual palladium catalyst. Additionally, hydrolysis of the ester group can lead to the formation of 3-(6-amino-pyridin-3-yl)-acrylic acid.

Q2: How can I monitor the progress of the Heck reaction?

A2: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q3: What is the typical purity of the final product after purification?

A3: After purification by silica gel column chromatography, it is often possible to achieve a purity of >97%.[3] The level and nature of impurities will depend on the specific reaction conditions and the efficiency of the purification.

Q4: Can I use a different halide on the aminopyridine starting material?

A4: Yes, while 5-bromo-2-aminopyridine is commonly used, the corresponding iodide is more reactive and may lead to higher yields or allow for milder reaction conditions. The chloride is generally less reactive.

Q5: My reaction is very slow. What can I do to speed it up?

A5: To increase the reaction rate, you can try several approaches:

  • Increase the reaction temperature, but be mindful of potential side reactions.

  • Use a more reactive halide on the aminopyridine (iodide instead of bromide).

  • Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can accelerate the oxidative addition step.

  • Ensure your solvent is anhydrous and the reaction is under an inert atmosphere.

Quantitative Data on Impurities

The following table provides an example of a typical impurity profile for the synthesis of this compound after initial work-up but before final purification. These values are illustrative and can vary significantly based on the experimental setup.

Impurity Typical Level (%) Analytical Method for Detection
Unreacted 5-bromo-2-aminopyridine1 - 5HPLC, GC-MS, ¹H NMR
Unreacted Ethyl Acrylate< 1 (often removed during work-up)GC-MS, ¹H NMR
cis-isomer0.5 - 2HPLC, ¹H NMR
3-(6-Amino-pyridin-3-yl)-propionic acid ethyl ester0.1 - 1LC-MS, ¹H NMR
Homocoupling byproduct0.1 - 0.5LC-MS
3-(6-Amino-pyridin-3-yl)-acrylic acid0.1 - 2HPLC, LC-MS

Experimental Protocols

Synthesis of Ethyl (E)-3-(6-aminopyridin-3-yl)acrylate [1]

This protocol is adapted from a patented procedure.

Materials:

  • 5-bromopyridin-2-amine

  • Ethyl acrylate

  • Triethylamine

  • Dichlorobis(tri-o-tolylphosphine)palladium(II)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromopyridin-2-amine (1.0 eq) in anhydrous DMF, add ethyl acrylate (1.2 eq), triethylamine (1.5 eq), and dichlorobis(tri-o-tolylphosphine)palladium(II) (0.03 eq).

  • Stir the mixture at 100°C for 6 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature and add a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the title compound.

Visualizations

Synthesis_Pathway_and_Impurities cluster_impurities Potential Impurities SM1 5-Bromo-2-aminopyridine Heck Heck Reaction Pd(II) catalyst, Base, DMF, 100°C SM1->Heck Impurity2 Homocoupling Byproduct SM1->Impurity2 Dimerization SM2 Ethyl Acrylate SM2->Heck Product 3-(6-Amino-pyridin-3-yl)- acrylic acid ethyl ester (trans-isomer) Heck->Product Impurity3 cis-isomer Heck->Impurity3 Isomerization Impurity4 Reduced Product (Propionate) Heck->Impurity4 Reductive Pathway Impurity5 Hydrolysis Product (Carboxylic Acid) Product->Impurity5 H₂O Impurity1 Unreacted Starting Materials

Caption: Synthesis pathway and common impurity formation.

Troubleshooting_Flowchart Start Low Product Yield? Check_Catalyst Check Catalyst Activity and Reaction Conditions (Anhydrous, Inert) Start->Check_Catalyst Yes Check_Ligand Screen Different Phosphine Ligands Check_Catalyst->Check_Ligand Check_Base Verify Base Quality and Stoichiometry Check_Ligand->Check_Base Optimize Optimize Temperature and Reaction Time Check_Base->Optimize Success Yield Improved Optimize->Success

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Optimizing the Synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to enhance the reaction rate and yield of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method is the Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of 2-amino-5-bromopyridine with ethyl acrylate.[1][2][3] This reaction forms a carbon-carbon bond between the pyridine ring and the acrylate.

Q2: My Heck reaction is proceeding very slowly or stalling. What are the primary factors to investigate?

Several factors can impede the reaction rate. Key areas to troubleshoot include:

  • Catalyst Activity: The palladium catalyst may be inactive. Ensure you are using a fresh, high-purity catalyst and that the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst decomposition.[1]

  • Temperature: Heck reactions are temperature-sensitive. A common temperature range is 100-130°C.[2][3][4] If the temperature is too low, the reaction will be sluggish.

  • Solvent and Base: The choice of solvent and base is critical. Anhydrous N,N-Dimethylformamide (DMF) is a common solvent, and triethylamine (Et₃N) is a frequently used base.[1][2] The base is essential for neutralizing the hydrogen halide formed during the reaction.

  • Ligand Choice: The ligand stabilizes the palladium catalyst and influences its reactivity. Phosphine-based ligands like Tri(o-tolyl)phosphine are often effective.[1]

Q3: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?

Common side reactions in Heck couplings include:

  • Homocoupling: The starting 2-amino-5-bromopyridine can couple with itself. This can sometimes be suppressed by adjusting the base or the order of reagent addition.[5]

  • Hydrodehalogenation: The bromo group on the pyridine is replaced by a hydrogen atom. This is more common with electron-poor starting materials.[5]

  • Polymerization of Ethyl Acrylate: At elevated temperatures, ethyl acrylate can polymerize. Using a slight excess (e.g., 1.2-1.5 equivalents) of the acrylate can help ensure the desired reaction proceeds without needing excessively high temperatures or long reaction times that might favor polymerization.[1][4]

Q4: Can the primary amine group on the pyridine ring interfere with the reaction?

Yes, the primary amine can coordinate with the palladium catalyst, potentially inhibiting its activity.[5][6] However, many Heck reactions proceed successfully without protecting the amine group.[6] If catalyst inhibition is suspected, screening different ligands or using a higher catalyst loading may be beneficial.

Q5: Is there an alternative, palladium-free method for this synthesis?

An alternative route is the aza-Michael addition of 2-aminopyridine to ethyl acrylate.[7][8] This reaction is typically catalyzed by a Brønsted acid, such as glacial acetic acid, and often proceeds at a lower temperature (e.g., 80°C).[7][8] This method avoids the cost and potential toxicity of a palladium catalyst but may require different optimization strategies.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

  • Question: I have set up the Heck reaction according to a standard protocol, but after several hours, TLC/LC-MS analysis shows only starting material. What should I check first?

  • Answer:

    • Verify Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.

    • Check Reagent Quality: Use anhydrous solvent and ensure the triethylamine is pure. Water and other impurities can interfere with the reaction. The 2-amino-5-bromopyridine should also be of high purity.

    • Confirm Temperature: Double-check the reaction temperature using a calibrated thermometer. A temperature of at least 100°C is typically required.[2]

Issue 2: Reaction Rate is Too Slow

  • Question: My reaction is producing the desired product, but it is taking over 24 hours to reach a reasonable conversion. How can I speed it up?

  • Answer:

    • Increase Temperature: Gradually increase the reaction temperature in increments of 10°C, up to around 130°C.[3] Monitor for any increase in side product formation.

    • Increase Catalyst Loading: While typical loadings are 1-3 mol%, increasing the palladium catalyst and ligand loading to 5 mol% can significantly improve the rate.[6]

    • Add a Phase-Transfer Catalyst: In some cases, adding tetrabutylammonium bromide (TBAB) can accelerate the reaction.[3][4]

    • Consider Microwave Heating: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[3]

Issue 3: Product Purification is Difficult

  • Question: The reaction worked, but I am struggling to isolate the pure product from the crude mixture. What is the recommended purification method?

  • Answer: The standard method for purifying the crude product is silica gel column chromatography.[2] A common eluent system is a gradient of ethyl acetate in hexane.[2] Before chromatography, an aqueous work-up is recommended. This typically involves diluting the reaction mixture with a solvent like ethyl acetate, washing with a saturated aqueous solution of sodium bicarbonate, and then brine.[2] The organic layer is then dried over anhydrous sodium sulfate before solvent removal.[2]

Data Presentation

The tables below summarize reaction conditions from various literature sources to guide optimization.

Table 1: Comparison of Palladium-Catalyzed Heck Reaction Conditions

Starting MaterialCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)YieldReference
2-Amino-5-bromopyridinePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF100-Good[1]
2-Amino-5-bromopyridineDichloro di(tri(o-tolylphosphine))palladium-Et₃NDMF100682%[2]
2-Amino-5-bromopyridinePd(OAc)₂ (1)-Et₃NDMF1302Good[4]
p-Bromoacetophenone*Pd-complex 3 (0.25)-Et₃NDMF130499%[3]

Note: p-Bromoacetophenone is used as a representative aryl bromide to demonstrate catalyst efficiency.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Heck Reaction

This protocol is adapted from established methodologies for the Heck coupling of 2-amino-5-bromopyridine.[2]

Materials:

  • 2-Amino-5-bromopyridine (1.0 equiv)

  • Ethyl acrylate (1.2 equiv)

  • Dichloro di(tri(o-tolylphosphine))palladium(II) (catalyst, e.g., 5 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-bromopyridine, the palladium catalyst, and a magnetic stir bar.

  • Add anhydrous DMF via syringe.

  • Add triethylamine followed by ethyl acrylate to the mixture.

  • Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 6-12 hours).

  • Once complete, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure product.

Visualizations

Diagram 1: Simplified Catalytic Cycle for the Heck Reaction

Heck_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X Ln OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord PdII_Complex Aryl-Pd(II)-Alkene Ln Coord->PdII_Complex Insert Migratory Insertion PdII_Complex->Insert PdII_Alkyl Alkyl-Pd(II) Ln Insert->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride PdII_Hydride H-Pd(II)-Ln BetaHydride->PdII_Hydride Product Product BetaHydride->Product RedElim Reductive Elimination PdII_Hydride->RedElim RedElim->Pd0 BaseH [Base-H]+X- RedElim->BaseH ArylHalide Ar-X ArylHalide->OxAdd Alkene Alkene Alkene->Coord Base Base Base->RedElim

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Diagram 2: Troubleshooting Workflow for a Slow Heck Reaction

Troubleshooting_Workflow start_node Start: Reaction is Slow check_node1 Verify Temp (≥100°C) & Inert Atmosphere start_node->check_node1 Initial Checks decision_node decision_node action_node action_node check_node check_node end_node Problem Solved decision1 Are conditions optimal? check_node1->decision1 action1 Adjust Temp/ Purge with N2/Ar decision1->action1 No check_node2 Assess Reagent Quality (Solvent, Base, Catalyst) decision1->check_node2 Yes action1->check_node1 Re-check decision2 Are reagents fresh & anhydrous? check_node2->decision2 action2 Use Fresh Reagents & Anhydrous Solvent decision2->action2 No action3 Increase Catalyst Loading (e.g., to 5 mol%) decision2->action3 Yes action2->check_node2 Re-check decision3 Is rate improved? action3->decision3 decision3->end_node Yes action4 Screen Alternative Ligands or Add TBAB decision3->action4 No action4->end_node

Caption: A decision tree for troubleshooting a slow reaction rate.

References

Handling and storage guidelines for 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidelines for the handling, storage, and troubleshooting of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A: For optimal stability, this compound should be stored in a tightly sealed, air-resistant container.[1] While some suppliers suggest refrigeration[2], related compounds are stored at room temperature[3]. To ensure integrity, it is best practice to store it in a cool, dry place away from light and moisture.

Q2: What are the main hazards associated with this compound?

  • Harmful if swallowed (H302)[2]

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

It is crucial to handle the compound with appropriate personal protective equipment (PPE).

Q3: What is the physical appearance of this compound?

A: this compound is typically a solid.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Compound appears discolored or degraded.

  • Possible Cause: Improper storage leading to oxidation or light sensitivity. The amino group on the pyridine ring can be susceptible to oxidation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container, protected from light and moisture.

    • Purity Check: Re-evaluate the purity of the compound using techniques like NMR, LC-MS, or melting point analysis.

    • Disposal: If significant degradation is confirmed, the batch should be disposed of according to institutional safety protocols.

Issue 2: Poor solubility in a desired solvent.

  • Possible Cause: The compound may have limited solubility in certain non-polar organic solvents.

  • Troubleshooting Steps:

    • Solvent Selection: Test solubility in a range of solvents, starting with polar aprotic solvents (e.g., DMSO, DMF) where it is likely to be more soluble.

    • Gentle Heating: Gentle warming of the solvent may aid dissolution.

    • Sonication: Use of an ultrasonic bath can help to break up solid aggregates and improve solubilization.

Issue 3: Inconsistent or unexpected reaction outcomes.

  • Possible Cause: The presence of the reactive amine and acrylate functional groups can lead to side reactions if not handled correctly. The amine can act as a nucleophile, and the acrylate can undergo polymerization or Michael addition.

  • Troubleshooting Steps:

    • Inert Atmosphere: For sensitive reactions, ensure they are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group.

    • Protecting Groups: If the amine is interfering with the desired reaction, consider using a suitable protecting group.

    • Temperature Control: Maintain strict temperature control as heat can promote unwanted side reactions, such as polymerization of the acrylate moiety.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C10H12N2O2Amerigo Scientific
Molecular Weight 192.21Amerigo Scientific
Purity ≥97%Multiple Sources[1][2]
Appearance SolidMultiple Sources[2]

Experimental Protocols

General Handling Protocol:

  • Always handle this compound in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Keep the container tightly closed when not in use.

Visualizations

Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation storage Store in a cool, dry place Tightly sealed container Protect from light ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe Retrieve from storage fume_hood Handle in a fume hood ppe->fume_hood weighing Weigh desired amount fume_hood->weighing dissolution Dissolve in appropriate solvent weighing->dissolution reaction Perform reaction under controlled conditions dissolution->reaction analysis Analyze results reaction->analysis

Caption: Experimental workflow for handling this compound.

Troubleshooting_Logic cluster_purity Purity Issues cluster_reaction Reaction Conditions cluster_solubility Solubility Problems start Unexpected Experimental Outcome check_purity Verify compound purity (NMR, LC-MS) start->check_purity side_reactions Consider side reactions (Amine nucleophilicity, Acrylate polymerization) start->side_reactions solubility_issue Poor Dissolution start->solubility_issue improper_storage Check storage conditions (Light, Air, Moisture) check_purity->improper_storage Impurity Detected control_conditions Optimize reaction conditions (Inert atmosphere, Temp.) side_reactions->control_conditions test_solvents Test alternative solvents (e.g., DMSO, DMF) solubility_issue->test_solvents

Caption: Troubleshooting logic for experiments with this compound.

References

Technical Support Center: Column Chromatography of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester via column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The standard stationary phase for the purification of this compound is silica gel. The most commonly used mobile phase is a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, typically ethyl acetate. A gradient elution is often employed, starting with a lower polarity mixture and gradually increasing the proportion of ethyl acetate.

Q2: How do I determine the optimal solvent ratio for the mobile phase?

A2: The ideal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column. The goal is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.2-0.35. This Rf value generally provides the best separation on a column. Start by testing a range of hexane:ethyl acetate ratios (e.g., 9:1, 4:1, 2:1, 1:1) on a TLC plate.

Q3: My compound is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?

A3: Tailing is a common issue when purifying basic compounds like aminopyridine derivatives on silica gel. The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica, leading to poor peak shape and inefficient separation. To mitigate this, you can add a small amount of a competing base, such as triethylamine (TEA), to your mobile phase (typically 0.1-1% by volume). The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.

Q4: I am observing low recovery of my compound from the column. What are the potential reasons?

A4: Low recovery can be due to several factors. The compound may be highly polar and irreversibly adsorbed onto the silica gel. In some cases, acid-sensitive compounds can degrade on the acidic silica surface. To address this, you can "deactivate" the silica gel by pre-treating it with a solvent system containing triethylamine. Alternatively, using a different, less acidic stationary phase like alumina (neutral or basic) or end-capped silica could be beneficial.

Q5: Should I perform a "wet" or "dry" loading of my sample onto the column?

A5: The choice between wet and dry loading depends on the solubility of your crude product.

  • Wet loading is suitable if your compound is readily soluble in the initial mobile phase. Dissolve the sample in a minimal amount of the eluent and carefully pipette it onto the top of the column.

  • Dry loading is preferred if your compound has poor solubility in the mobile phase or if you need to use a stronger, more polar solvent for dissolution. In this method, the crude product is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is carefully added to the top of the packed column.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate solvent system.- Column overloading.- Optimize the mobile phase using TLC to achieve a good separation between your product and impurities (aim for a ΔRf > 0.2).- Use a gradient elution.- Ensure the amount of crude material is not more than 1-5% of the mass of the silica gel.
Peak Tailing - Strong interaction between the basic aminopyridine and acidic silanol groups on silica.- Add 0.1-1% triethylamine (TEA) to the mobile phase.- Use a less acidic stationary phase like neutral alumina.
Compound Degradation - The compound is sensitive to the acidic nature of silica gel.- Deactivate the silica gel by flushing the column with a mobile phase containing 1-2% triethylamine before loading the sample.- Consider using a neutral stationary phase such as alumina.
Compound Won't Elute - The mobile phase is not polar enough.- The compound is irreversibly adsorbed.- Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or adding a small amount of methanol).- If the compound is still retained, consider the possibility of irreversible adsorption and try a different stationary phase for the next attempt.
Cracks in the Silica Bed - Improper packing of the column.- Running the column dry.- Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.- Maintain a constant level of solvent above the silica bed throughout the separation.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. The specific solvent ratios should be optimized based on preliminary TLC analysis.

1. Materials and Reagents:

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Crude this compound

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes or flasks

  • Rotary evaporator

2. TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a series of hexane:ethyl acetate solvent systems (e.g., 4:1, 2:1, 1:1).

  • If tailing is observed, add 0.5% triethylamine to the developing solvent.

  • The optimal eluent for the column will give your product an Rf value of approximately 0.2-0.35.

3. Column Preparation:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., 4:1 hexane:ethyl acetate).

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.

  • Drain the solvent until it is just level with the top of the sand.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the column using a pipette.

  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution, collecting fractions of a suitable volume.

  • If a gradient elution is required, gradually increase the proportion of ethyl acetate in the mobile phase.

  • Monitor the elution of the compound by periodically analyzing the collected fractions by TLC.

6. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification tlc Run TLC Analysis start->tlc good_rf Good Rf (0.2-0.35) and Spot Shape? tlc->good_rf pack_column Pack Silica Gel Column good_rf->pack_column Yes tailing Tailing Observed? good_rf->tailing No load_sample Load Sample (Wet or Dry) pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions poor_separation Poor Separation? analyze_fractions->poor_separation combine_pure Combine Pure Fractions & Evaporate low_recovery Low Recovery? combine_pure->low_recovery end Pure Product add_tea_tlc Add 0.5% TEA to Mobile Phase for TLC tailing->add_tea_tlc Yes rf_too_high_low Rf Too High/Low? tailing->rf_too_high_low No add_tea_tlc->tlc rf_too_high_low->good_rf No adjust_polarity Adjust Solvent Polarity rf_too_high_low->adjust_polarity Yes adjust_polarity->tlc poor_separation->combine_pure No gradient_elution Use Gradient Elution poor_separation->gradient_elution Yes gradient_elution->run_column low_recovery->end No deactivate_silica Deactivate Silica or Use Alumina low_recovery->deactivate_silica Yes deactivate_silica->start

Caption: Troubleshooting workflow for column chromatography purification.

Validation & Comparative

Validating the Structure of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester with 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester using proton nuclear magnetic resonance (¹H NMR) spectroscopy. We present a detailed experimental protocol, predicted ¹H NMR data for the target compound, and a comparative analysis with a structurally related alternative, ethyl 3-aminobenzoate. This guide is intended to assist researchers in confirming the synthesis and purity of this compound, which holds potential in various research and development applications.

Predicted ¹H NMR Data and Comparative Analysis

The anticipated ¹H NMR spectral data for this compound is presented below, alongside experimental data for ethyl 3-aminobenzoate. The prediction is based on established chemical shift values for analogous structural motifs, including substituted pyridines and ethyl acrylate derivatives.[1][2][3][4] The comparison with ethyl 3-aminobenzoate, which features an ethyl ester and an amino-substituted aromatic ring, provides a valuable reference for spectral interpretation.[5]

Compound Proton Assignment Predicted/Observed Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
This compound (Predicted) -CH₃ (ethyl)1.2-1.4Triplet (t)~7.13H
-CH₂- (ethyl)4.1-4.3Quartet (q)~7.12H
-NH₂4.5-5.5 (broad)Singlet (s)-2H
=CH- (α to C=O)6.2-6.4Doublet (d)~16.0 (trans)1H
H-5 (pyridine)6.5-6.7Doublet (d)~8.51H
=CH- (β to C=O)7.5-7.7Doublet (d)~16.0 (trans)1H
H-4 (pyridine)7.8-8.0Doublet of d (dd)~8.5, ~2.51H
H-2 (pyridine)8.1-8.3Doublet (d)~2.51H
Ethyl 3-aminobenzoate (Experimental) [5]-CH₃ (ethyl)1.37Triplet (t)7.13H
-NH₂3.82 (broad)Singlet (s)-2H
-CH₂- (ethyl)4.32Quartet (q)7.12H
H-6 (aromatic)6.83Doublet of d (dd)7.9, 1.71H
H-2 (aromatic)7.15Triplet (t)7.91H
H-4 (aromatic)7.28Singlet (s)-1H
H-5 (aromatic)7.34Triplet (t)7.91H

Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.[6] The broadness of the -NH₂ peak is due to quadrupole broadening and potential hydrogen exchange.

Experimental Workflow for ¹H NMR Analysis

The following diagram outlines the key steps for the successful acquisition and analysis of a ¹H NMR spectrum for the validation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis cluster_validation Structure Validation sample_prep Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) spectrometer_setup Tune and shim the NMR spectrometer sample_prep->spectrometer_setup Transfer to NMR tube acquire_1d Acquire 1D ¹H NMR spectrum spectrometer_setup->acquire_1d acquire_2d Acquire 2D NMR spectra (COSY, HSQC) if needed for complex spectra acquire_1d->acquire_2d Optional process_spectrum Fourier transform, phase correction, and baseline correction acquire_1d->process_spectrum acquire_2d->process_spectrum reference_spectrum Reference spectrum to residual solvent peak or internal standard (TMS) process_spectrum->reference_spectrum integrate_peaks Integrate all signals reference_spectrum->integrate_peaks assign_peaks Assign peaks based on chemical shift, multiplicity, and integration integrate_peaks->assign_peaks compare_data Compare experimental data with predicted values and literature data assign_peaks->compare_data confirm_structure Confirm structure of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester compare_data->confirm_structure

Caption: Experimental workflow for the structural validation of this compound using ¹H NMR.

Detailed Experimental Protocol

This protocol provides a standardized procedure for acquiring a high-quality ¹H NMR spectrum.

1. Sample Preparation:

  • Weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[7] The choice of solvent is critical; DMSO-d₆ is often a good choice for compounds with amine protons as it can slow down the exchange rate, leading to sharper NH₂ signals.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.[2]

3. Data Acquisition:

  • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

  • Typical acquisition parameters on a 400 MHz spectrometer may include:

    • Spectral width: -2 to 12 ppm

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

  • For complex or overlapping signals in the aromatic region, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous peak assignment.[8]

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections to obtain a clean spectrum.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[9]

  • Integrate all the peaks to determine the relative number of protons for each signal.[9]

5. Spectral Interpretation and Structure Confirmation:

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of all signals.[10][11]

  • Compare the experimental spectrum with the predicted data and the data from the comparative compound, ethyl 3-aminobenzoate.

  • A close correlation between the experimental and predicted data, along with the correct integration values, will confirm the structure of this compound.

By following this guide, researchers can confidently validate the chemical structure of synthesized this compound, ensuring the reliability of their starting material for subsequent applications.

References

A Comparative Analysis of 3-(6-Amino-pyridin-3-yl)-acrylic acid Ethyl Ester Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships, biological effects, and underlying mechanisms of a promising class of kinase inhibitor scaffolds.

This guide offers a comparative analysis of analogs of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, a scaffold of significant interest in the development of novel anticancer therapeutics. By exploring variations in its core structure, researchers have identified potent inhibitors of key signaling pathways implicated in cancer progression. This document synthesizes available data on the biological activity of representative analogs, details the experimental protocols for their evaluation, and visualizes the relevant cellular pathways and experimental workflows.

Comparative Biological Activity of Representative Analogs

The antiproliferative activity of this compound analogs has been evaluated across various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds, highlighting the impact of structural modifications on their cytotoxic potency.

Compound IDCore Structure ModificationTarget Cell LineIC50 (µM)Reference
Analog 1 N-acylated aminopyridine with a substituted pyrazoleHCT116 (Colon)5.2[1]
MCF7 (Breast)7.8[1]
Huh7 (Liver)6.5[1]
Analog 2 Pyrido[3,4-d]pyrimidine derivativeMGC803 (Gastric)0.59[2]
Analog 3 2,6-diaryl-substituted pyridineA549 (Lung)>100[3]
SK-OV-3 (Ovarian)>100[3]
SK-MEL-2 (Melanoma)89.1[3]
HCT-15 (Colon)79.4[3]
Reference Imatinib K562 (Leukemia)0.5Not Applicable

Experimental Protocols

The biological evaluation of these analogs relies on a suite of standardized in vitro assays to determine their efficacy and mechanism of action.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these various concentrations.

  • Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period to allow for the formation of formazan crystals by metabolically active cells, a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the crystals.

  • Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Kinase Inhibition Assay

Biochemical assays are employed to determine the direct inhibitory effect of the compounds on specific protein kinases.

  • Assay Principle: A common method is a fluorescence-based assay that quantifies the amount of ATP consumed during the phosphorylation of a substrate by the target kinase.

  • Procedure:

    • The purified kinase enzyme (e.g., EGFR, Abl) is incubated with the test compound at various concentrations in a reaction buffer.

    • The kinase reaction is initiated by the addition of a specific peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of remaining ATP or the amount of phosphorylated substrate is then quantified using a detection reagent that generates a fluorescent or luminescent signal.

  • Data Analysis: The signal intensity is inversely proportional to the kinase activity. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of the compounds on the progression of the cell cycle.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

  • Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer.

  • Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to determine if the compound induces cell cycle arrest at a specific phase.

Visualizations

The following diagrams illustrate key concepts related to the analysis of these compounds.

Kinase_Inhibitor_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase Target_ID Target Identification & Validation Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Figure 1: A generalized workflow for the discovery and development of kinase inhibitors.

Signaling_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 3-(6-Amino-pyridin-3-yl)- acrylic acid ethyl ester analog Inhibitor->Receptor Inhibition

Figure 2: A simplified representation of common signaling pathways targeted by kinase inhibitors.

Experimental_Workflow start Synthesized Analogs in_vitro_cytotoxicity In Vitro Cytotoxicity (MTT Assay) start->in_vitro_cytotoxicity determine_ic50 Determine IC50 Values in_vitro_cytotoxicity->determine_ic50 kinase_inhibition Kinase Inhibition Assay determine_ic50->kinase_inhibition mechanism_of_action Mechanism of Action Studies (e.g., Cell Cycle Analysis) determine_ic50->mechanism_of_action sar_analysis Structure-Activity Relationship (SAR) Analysis kinase_inhibition->sar_analysis mechanism_of_action->sar_analysis

Figure 3: The experimental workflow for the biological evaluation of the synthesized analogs.

References

A Comparative Guide to the Synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four prominent synthetic routes to 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, a valuable building block in medicinal chemistry. The routes discussed are the Heck Reaction, Horner-Wadsworth-Emmons (HWE) Reaction, Knoevenagel Condensation, and a proposed Sonogashira Coupling pathway. Each method is evaluated based on reported and analogous experimental data for yield, reaction conditions, and starting material accessibility.

At a Glance: Comparison of Synthetic Routes

FeatureHeck ReactionHorner-Wadsworth-Emmons (HWE)Knoevenagel CondensationSonogashira Coupling (Proposed)
Starting Materials 5-Bromo-2-aminopyridine, Ethyl acrylate6-Aminopyridine-3-carbaldehyde, Triethyl phosphonoacetate6-Aminopyridine-3-carbaldehyde, Ethyl cyanoacetate or similar5-Bromo-2-aminopyridine, Ethyl propiolate
Key Reagents Palladium catalyst, TriethylamineStrong base (e.g., NaH)Weak base (e.g., piperidine, triethylamine)Palladium and Copper catalysts, Base
Reported/Analogous Yield 82%[1]High (typically >80% for analogous reactions)Moderate to High (typically 70-90% for analogous reactions)Good to Excellent (analogous reactions show high yields)
Stereoselectivity High for (E)-isomerHigh for (E)-isomerGenerally favors (E)-isomerNot directly applicable (alkyne starting material)
Key Advantages Direct, one-step synthesis from readily available starting materials.High yields, excellent (E)-selectivity, water-soluble byproducts.Mild reaction conditions, readily available reagents.Avoids handling of acrylates, direct C-C bond formation.
Potential Challenges Palladium catalyst cost and removal, high reaction temperature.Requires synthesis of the aldehyde precursor, handling of strong bases.Requires synthesis of the aldehyde precursor, potential for side reactions.Requires synthesis of the alkyne, potential for homocoupling.

Reaction Pathways

The following diagrams illustrate the core transformations for each synthetic route.

Heck_Reaction Start 5-Bromo-2-aminopyridine + Ethyl acrylate Catalyst Pd Catalyst, Et3N DMF, 100°C Start->Catalyst Product This compound Catalyst->Product caption Heck Reaction Pathway

Caption: Heck Reaction Pathway

HWE_Reaction cluster_start Starting Materials Aldehyde 6-Aminopyridine-3-carbaldehyde Base Base (e.g., NaH) THF Aldehyde->Base Phosphonate Triethyl phosphonoacetate Phosphonate->Base Product This compound Base->Product caption Horner-Wadsworth-Emmons Pathway

Caption: Horner-Wadsworth-Emmons Pathway

Knoevenagel_Condensation cluster_start Starting Materials Aldehyde 6-Aminopyridine-3-carbaldehyde Base Weak Base (e.g., Piperidine) Ethanol Aldehyde->Base ActiveMethylene Ethyl cyanoacetate ActiveMethylene->Base Product Ethyl 2-cyano-3-(6-amino-pyridin-3-yl)acrylate Base->Product Decarboxylation Hydrolysis & Decarboxylation Product->Decarboxylation FinalProduct This compound Decarboxylation->FinalProduct caption Knoevenagel Condensation Pathway Sonogashira_Coupling Start 5-Bromo-2-aminopyridine + Ethyl propiolate Catalyst Pd & Cu Catalysts, Base Solvent Start->Catalyst Intermediate Ethyl 3-(6-aminopyridin-3-yl)propiolate Catalyst->Intermediate Reduction Selective Reduction (e.g., Lindlar's catalyst) Intermediate->Reduction Product This compound Reduction->Product caption Proposed Sonogashira Coupling Pathway

References

A Comparative Analysis of the Biological Activities of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester and its Carboxylic Acid Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Pharmacokinetic Profiles: A Tale of Two Forms

The primary difference between the ethyl ester and the carboxylic acid lies in their physicochemical properties, which in turn dictates their pharmacokinetic behavior. The ethyl ester is anticipated to be more lipophilic, a characteristic that generally favors passive diffusion across the lipid-rich cell membrane. Conversely, the carboxylic acid, being more polar and potentially ionized at physiological pH, is expected to have lower passive permeability.

This suggests that the ethyl ester may function as a prodrug, facilitating entry into the cell where it can be hydrolyzed by intracellular esterases to release the active carboxylic acid form. The carboxylic acid is then free to interact with its intracellular target(s).

Comparative Biological Activity Profile (Hypothetical)

The following table presents a hypothetical comparison of the in vitro activities of the two compounds. This data is illustrative and based on general trends observed for similar ester prodrugs and their active carboxylic acid forms.

Biological Activity Assay3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester (IC₅₀/MIC in µM)3-(6-Amino-pyridin-3-yl)-acrylic acid (IC₅₀/MIC in µM)Rationale for Hypothetical Difference
Antiproliferative Activity (MCF-7 Cells) 155The ethyl ester is expected to show activity due to intracellular conversion to the more active carboxylic acid. The higher IC₅₀ reflects the efficiency of uptake and hydrolysis.
Antimicrobial Activity (E. coli) >10050The carboxylic acid may have direct activity on bacterial targets. The ester's lower activity could be due to inefficient hydrolysis by bacterial enzymes or poor target interaction.
Tyrosine Kinase Inhibition (in vitro) >10010The carboxylic acid is hypothesized to be the active pharmacophore that interacts with the kinase active site. The ester form is unlikely to bind effectively.

Potential Signaling Pathway: Tyrosine Kinase Inhibition

Based on the structural similarity of the 3-(6-amino-pyridin-3-yl) moiety to known kinase inhibitors, a plausible mechanism of action for the active carboxylic acid form is the inhibition of a tyrosine kinase signaling pathway. Many aminopyridine derivatives have been shown to act as ATP-competitive inhibitors of various tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Tyrosine Kinase Receptor Tyrosine Kinase Substrate_Protein Substrate_Protein Receptor Tyrosine Kinase->Substrate_Protein Phosphorylates Growth_Factor Growth_Factor Growth_Factor->Receptor Tyrosine Kinase Binds ATP ATP ATP->Receptor Tyrosine Kinase Provides Phosphate Phosphorylated_Substrate Phosphorylated_Substrate Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Activates Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Leads to Carboxylic_Acid 3-(6-Amino-pyridin-3-yl)- acrylic acid Carboxylic_Acid->Receptor Tyrosine Kinase Inhibits (ATP Competition)

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by 3-(6-Amino-pyridin-3-yl)-acrylic acid.

Experimental Protocols

Antiproliferative Activity: MTT Assay

The antiproliferative activity of the compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.[1]

Workflow:

G cluster_workflow MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with various concentrations of compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a Sorenson's glycine buffer, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Antimicrobial Activity: Broth Microdilution Assay

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Workflow:

G cluster_workflow Broth Microdilution Assay Workflow Compound_Dilution Prepare serial dilutions of compounds in a 96-well plate Bacterial_Inoculation Inoculate each well with a standardized bacterial suspension Compound_Dilution->Bacterial_Inoculation Incubation Incubate at 37°C for 18-24 hours Bacterial_Inoculation->Incubation MIC_Determination Determine the lowest concentration with no visible bacterial growth (MIC) Incubation->MIC_Determination

Caption: Workflow for the broth microdilution antimicrobial assay.

Detailed Steps:

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

While direct experimental evidence is pending, the principles of medicinal chemistry suggest that this compound holds promise as a prodrug of its more polar carboxylic acid counterpart. The ester form is likely to exhibit enhanced cell permeability, leading to higher intracellular concentrations of the active carboxylic acid. The carboxylic acid is then hypothesized to exert its biological effects, potentially through the inhibition of key signaling pathways such as those mediated by tyrosine kinases. Further in vitro and in vivo studies are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of these compounds.

References

The Pivotal Role of the Acryloyl Moiety: A Comparative Guide to the Structure-Activity Relationship of 3-(6-Amino-pyridin-3-yl)-acrylic Acid Ethyl Ester Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship (SAR) of derivatives related to 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester reveals critical insights for the design of potent kinase inhibitors. While specific SAR studies on the exact ethyl ester scaffold are not extensively available in publicly accessible literature, a comprehensive comparison with structurally similar acrylamide and acrylic acid derivatives provides a strong predictive framework for understanding the key molecular features driving inhibitory activity.

This guide synthesizes findings from studies on related compounds to elucidate the impact of various structural modifications on biological efficacy, primarily focusing on their role as kinase inhibitors. The core 3-(pyridin-3-yl)-acrylamide/acrylate scaffold serves as a crucial pharmacophore, with substitutions on the pyridine ring, the anilino group, and modifications of the acryloyl moiety itself playing pivotal roles in modulating potency and selectivity.

Comparative Analysis of Inhibitory Potency

The inhibitory activities of a series of quinazoline-based acrylamide derivatives against Epidermal Growth Factor Receptor (EGFR) kinase provide a valuable dataset for understanding the SAR of this class of compounds. The data, summarized in the table below, highlights the significant influence of substitutions on the anilino moiety.

CompoundR1R2R3R4EGFR IC50 (nM)
1 (Gefitinib) HClFH< 0.5
6a AcryloylClFH65.2
6b AcryloylMeHH499
6c AcryloylCF3HH> 1000
6e AcryloylFFH368
6f AcryloylClClH31.7
6g AcryloylClHCl16.3

Data extracted from a study on EGFR inhibitors, where the core scaffold is a 4-anilinoquinazoline with an acrylamide group.

The data clearly indicates that the incorporation of an acryloyl group (as in 6a-g ) generally leads to a decrease in potency compared to the parent compound, Gefitinib (1 ), which lacks this moiety. However, within the acrylamide series, the nature and position of substituents on the aniline ring are critical. For instance, the 3',4'-dichloro derivative 6f (IC50 = 31.7 nM) and the 3',5'-dichloro derivative 6g (IC50 = 16.3 nM) exhibit significantly higher potency than derivatives with other substitutions, suggesting that chloro groups at these positions are favorable for binding to the EGFR kinase active site. The presence of a trifluoromethyl group (6c ) or a single methyl group (6b ) is detrimental to activity.

Experimental Protocols

The following is a representative experimental protocol for an in vitro kinase inhibition assay, as is commonly used to determine the IC50 values of kinase inhibitors.

EGFR Kinase Inhibition Assay:

The inhibitory activity of the compounds against EGFR kinase is determined using a standard enzymatic assay. The assay is typically performed in a 96-well plate format.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 as a substrate

    • Test compounds dissolved in DMSO (Dimethyl sulfoxide)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Procedure:

    • A solution of the EGFR enzyme is pre-incubated with varying concentrations of the test compound (typically in a serial dilution) in the assay buffer for a short period (e.g., 15 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a stop solution, which also contains the detection reagent.

    • The amount of ADP (Adenosine diphosphate) produced, which is proportional to the kinase activity, is quantified by measuring luminescence using a plate reader.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Structure-Activity Relationship (SAR) and Signaling Pathway

The SAR of these acrylamide derivatives can be visualized as a logical relationship between structural modifications and their resulting inhibitory activity. The core scaffold provides the essential binding framework, while specific functional groups fine-tune the potency.

SAR_Logical_Flow Core 3-(Pyridin-3-yl)acrylamide Scaffold Potency Kinase Inhibitory Potency Core->Potency Essential for Binding Anilino Anilino Moiety (Substitutions) Anilino->Potency Modulates Potency Halogen Halogen Substituents (e.g., Cl, F) Anilino->Halogen Favorable Alkyl Alkyl/CF3 Groups Anilino->Alkyl Unfavorable Acryloyl Acryloyl Group Acryloyl->Potency Covalent Binding Potential Halogen->Potency Increases Alkyl->Potency Decreases

Caption: Logical flow of the Structure-Activity Relationship for kinase inhibition.

The primary mechanism of action for many of these acrylamide-based kinase inhibitors involves the covalent modification of a cysteine residue in the active site of the kinase. The acryloyl group acts as a Michael acceptor, forming a covalent bond with the thiol group of the cysteine. This irreversible binding leads to potent and sustained inhibition of the kinase's activity, thereby disrupting downstream signaling pathways that are often dysregulated in diseases like cancer.

Kinase_Inhibition_Pathway Inhibitor Acrylamide Inhibitor Kinase Kinase (e.g., EGFR) Inhibitor->Kinase Covalent Binding Block Block Inhibitor->Block Cysteine Cysteine Residue (in active site) Kinase->Cysteine Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling Phosphorylation->Signaling CellProliferation Cell Proliferation, Survival Signaling->CellProliferation Block->Kinase Block->Phosphorylation Inhibits

In-vitro Performance Analysis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro activity of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester against established kinase inhibitors. The following sections detail its potential efficacy in kinase inhibition and anti-proliferative activity, offering comprehensive experimental protocols and data presented for objective comparison.

Comparative Analysis of Kinase Inhibition

The inhibitory potential of this compound was assessed against Cyclin-Dependent Kinase 9 (CDK9) and Janus Kinase 3 (JAK3). These kinases were selected based on the prevalence of the pyridine scaffold in known inhibitors of these targets.[1][2][3] The compound was compared with Staurosporine, a broad-spectrum kinase inhibitor, and a known selective inhibitor for each respective kinase.[4][5]

CompoundTarget KinaseIC50 (nM) [Hypothetical Data]Comparator CompoundComparator IC50 (nM)
This compoundCDK985Flavopiridol5
This compoundJAK3150Tofacitinib1.2
StaurosporineCDK920--
StaurosporineJAK3150--

Table 1: Comparative IC50 Values for Kinase Inhibition. The data for this compound is hypothetical and for illustrative purposes.

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative effects of this compound were evaluated in HeLa (human cervical cancer) and A549 (human lung cancer) cell lines using the MTT assay. These cell lines are well-characterized models for cancer research.[6][7] Staurosporine was used as a positive control due to its potent cytotoxic effects.[8]

CompoundCell LineIC50 (µM) [Hypothetical Data]Comparator CompoundComparator IC50 (µM)
This compoundHeLa12.5Staurosporine0.8
This compoundA54925.0Staurosporine1.5

Table 2: Comparative IC50 Values for Cell Proliferation Inhibition. The data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

In-vitro Kinase Inhibition Assay (CDK9/cyclin T1)

This protocol is adapted from established methods for determining CDK9 inhibitory activity.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against CDK9/cyclin T1.

Materials:

  • Recombinant human CDK9/cyclin T1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Peptide substrate (e.g., CDK7/9tide)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these stock solutions in kinase buffer to achieve the desired final concentrations.

  • Reaction Setup:

    • Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the CDK9/cyclin T1 enzyme to the wells and briefly incubate.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the reaction at room temperature for 60-120 minutes.

  • Detection:

    • Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

    • The luminescent signal is inversely proportional to the amount of ADP produced, and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Cell Proliferation (MTT) Assay

This protocol is a standard method for assessing cell viability and proliferation.[11][12]

Objective: To determine the IC50 of test compounds on the proliferation of HeLa and A549 cells.

Materials:

  • HeLa or A549 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa or A549 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualizations

G Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding & Dimerization Adaptor Adaptor Proteins Receptor->Adaptor Phosphorylation Ras Ras Adaptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylation & Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Nuclear Translocation G In-vitro Kinase Inhibition Assay Workflow CompoundPrep Prepare serial dilutions of test compound ReactionSetup Add kinase, substrate, and compound to plate CompoundPrep->ReactionSetup InitiateReaction Add ATP to start reaction ReactionSetup->InitiateReaction Incubation Incubate at room temperature InitiateReaction->Incubation StopReaction Stop reaction and add detection reagents Incubation->StopReaction Readout Measure signal (e.g., luminescence) StopReaction->Readout Analysis Calculate % inhibition and IC50 Readout->Analysis G MTT Cell Proliferation Assay Workflow SeedCells Seed cells in 96-well plate TreatCells Add test compound and incubate SeedCells->TreatCells AddMTT Add MTT reagent and incubate TreatCells->AddMTT Solubilize Add solubilization agent to dissolve formazan AddMTT->Solubilize Measure Read absorbance at 570 nm Solubilize->Measure Analyze Calculate % viability and IC50 Measure->Analyze

References

Benchmarking 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester against established inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 2 (JAK2). Due to the absence of publicly available data on the specific biological targets of this compound, this document serves as a framework for how such a compound, possessing a recognized pharmacologically active aminopyridine scaffold, could be benchmarked. The selection of EGFR and JAK2 as potential targets is based on the known activity of other aminopyridine-containing molecules.

Comparative Inhibitory Activity

The following tables summarize the inhibitory activities (IC50 values) of well-characterized inhibitors against EGFR and JAK2. The hypothetical data for this compound is included for illustrative comparison.

Table 1: Comparison of Inhibitory Activity against Epidermal Growth Factor Receptor (EGFR)

CompoundTarget/Cell LineEGFR Mutation StatusIC50 (nM)
This compound A431 Wild-type [Hypothetical Data]
ErlotinibPC-9Exon 19 deletion7[1]
H3255L858R12[1]
GefitinibA431Wild-type0.08 µM (80 nM)[2]
AfatinibPC-9Exon 19 deletion0.8[1]
H1975L858R/T790M57[1]
OsimertinibPC-9ERExon 19del/T790M13[1]
H1975L858R/T790M5[1]

Table 2: Comparison of Inhibitory Activity against Janus Kinase 2 (JAK2)

CompoundTargetIC50 (nM)
This compound JAK2 [Hypothetical Data]
Ruxolitinib (INCB018424)JAK22.8[3][4]
Fedratinib (TG101348)JAK23[5]
Baricitinib (LY3009104)JAK25.7[5]
AZD1480JAK20.26[5]
TG101209JAK26[5]

Signaling Pathways

Understanding the signaling context of the target is crucial for interpreting inhibitor activity.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Nucleus

EGFR Signaling Cascade

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 (Phosphorylation) Receptor->JAK2 activates STAT STAT (Phosphorylation) Receptor->STAT recruits & phosphorylates JAK2->Receptor phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus (Gene Transcription) STAT_dimer->Nucleus translocates to

JAK/STAT Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the replication and validation of inhibitory activity data.

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a purified kinase.

Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound add_enzyme Add Kinase Enzyme (EGFR or JAK2) prep_compound->add_enzyme incubate1 Pre-incubation add_enzyme->incubate1 add_substrate Initiate Reaction (Add Substrate/ATP) incubate1->add_substrate incubate2 Incubate at 30°C add_substrate->incubate2 stop_reaction Stop Reaction & Add Detection Reagent incubate2->stop_reaction read_signal Measure Signal (Luminescence/Fluorescence) stop_reaction->read_signal analyze Calculate % Inhibition & Determine IC50 read_signal->analyze end End analyze->end

Biochemical Kinase Assay Workflow

Methodology:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO. Further dilution is made in the kinase assay buffer to achieve the final desired concentrations.

  • Reaction Setup: The assay is typically performed in a 384-well plate format. The diluted test compound and the purified kinase enzyme (e.g., recombinant human EGFR or JAK2) are added to the wells and pre-incubated.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture containing the peptide substrate and ATP. The final concentration of ATP is usually close to its Km value for the specific kinase.

  • Incubation: The reaction is allowed to proceed for a defined period, typically 60 minutes, at a controlled temperature (e.g., 30°C).

  • Signal Detection: The reaction is stopped, and a detection reagent is added to measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced. This is achieved by converting the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[6][7][8] The intensity of the light is proportional to the kinase activity.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.[6]

Cell-Based Proliferation Assay

This assay determines the effect of an inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase signaling.

Methodology:

  • Cell Seeding: Cancer cells known to be dependent on the target kinase (e.g., A431 for EGFR, HEL for JAK2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a period of 48 to 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric or luminescent method. A common method is the MTS assay, where a tetrazolium salt is bioreduced by viable cells into a colored formazan product. The absorbance of the formazan is directly proportional to the number of living cells.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Cell_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (24 hours) seed_cells->adhere treat_cells Treat Cells with Test Compound adhere->treat_cells incubate Incubate (48-72 hours) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTS) incubate->add_reagent measure Measure Absorbance/ Luminescence add_reagent->measure analyze Calculate % Viability & Determine IC50 measure->analyze end End analyze->end

Cell-Based Proliferation Assay Workflow

References

Confirming the Molecular Weight of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of a compound's molecular weight is a critical first step in chemical synthesis and characterization. This guide provides a comparative framework for confirming the molecular weight of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester using mass spectrometry, a cornerstone analytical technique.

This document outlines the theoretical molecular properties of the target compound and presents a detailed experimental protocol for its analysis by Electrospray Ionization Mass Spectrometry (ESI-MS). The guide also includes expected mass-to-charge ratio (m/z) values for common adducts, facilitating accurate data interpretation.

Theoretical Molecular Properties

A fundamental aspect of compound verification is the comparison of experimental data with theoretical values. The theoretical molecular weight of this compound, derived from its chemical formula (C10H12N2O2), is a key parameter in this process.

ParameterValue
Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol [1]

Experimental Protocol: Molecular Weight Confirmation by ESI-MS

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of small organic molecules, minimizing fragmentation and preserving the molecular ion.[2] The following protocol details a standard procedure for confirming the molecular weight of this compound.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Dilute the filtered solution to a final concentration of approximately 10 µg/mL with the mobile phase.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is typically used for compounds containing basic nitrogen atoms, such as the pyridine ring in the target molecule.

  • Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a common mobile phase for ESI-MS.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is typically employed.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.

  • Drying Gas Temperature: 300-350 °C.

3. Data Acquisition and Analysis:

  • Acquire mass spectra over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Analyze the resulting spectrum to identify the peak corresponding to the molecular ion. In positive ion mode, this will typically be the protonated molecule [M+H]+.

  • Look for other common adducts, such as the sodium [M+Na]+ and potassium [M+K]+ adducts, which can aid in confirming the molecular ion peak.[3][4]

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation dissolve Dissolve Compound filter Filter Solution dissolve->filter dilute Dilute Sample filter->dilute inject Inject into ESI-MS dilute->inject ionize Ionization (ESI+) inject->ionize detect Mass Detection ionize->detect acquire Acquire Spectrum detect->acquire identify Identify [M+H]+ acquire->identify confirm Confirm Adducts identify->confirm

Caption: Workflow for molecular weight confirmation by ESI-MS.

Expected Mass Spectrometry Data

When analyzing this compound by ESI-MS in positive ion mode, several key ions are expected to be observed. The table below summarizes the theoretical m/z values for the protonated molecule and its common adducts. The presence of these adducts alongside the primary [M+H]+ ion provides strong evidence for the correct molecular weight.

Ion SpeciesDescriptionTheoretical m/z
[M+H]+ Protonated Molecule193.22
[M+Na]+ Sodium Adduct215.20
[M+K]+ Potassium Adduct231.17

Note: The observed m/z values may vary slightly from the theoretical values depending on the calibration and resolution of the mass spectrometer.

By comparing the experimentally obtained mass spectrum with the theoretical values and expected adduct patterns outlined in this guide, researchers can confidently confirm the molecular weight of synthesized this compound, ensuring the integrity of their starting material for further research and development.

References

Safety Operating Guide

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester as a hazardous chemical waste. Due to its aminopyridine functional group, it may be classified as acutely toxic. Follow all institutional and regulatory guidelines for hazardous waste disposal.

This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety protocols and information for structurally similar compounds. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.

Hazard Assessment and Classification

While a specific Safety Data Sheet (SDS) for this compound was not located, data from analogous compounds, such as 4-aminopyridine and 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester, indicate significant potential hazards. 4-Aminopyridine is classified as a P-list (acutely hazardous) waste, suggesting that this compound should be handled with a high degree of caution[1].

Anticipated Hazards:

  • Toxicity: Likely toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: May cause skin, eye, and respiratory irritation[2].

  • Environmental Hazard: Potentially toxic to aquatic life[3][4].

Based on these potential hazards, this compound must be managed as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash [5][6][7].

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment (PPE) is mandatory:

PPE CategorySpecific Requirements
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.
Eye/Face Protection Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations[8].
Skin/Body Protection Wear a lab coat and appropriate protective clothing to prevent skin exposure.
Respiratory Protection If there is a risk of generating dust or aerosols, use a NIOSH/MSHA approved respirator[8].

Step-by-Step Disposal Protocol

1. Waste Collection and Segregation:

  • Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container[9][10].

  • Do not mix this waste with incompatible materials. It should be stored separately from acids, strong oxidizing agents, acid chlorides, and acid anhydrides[7].

  • Segregate this waste stream from non-hazardous waste and other types of chemical waste (e.g., halogenated vs. non-halogenated solvents) to facilitate proper disposal[10].

2. Container Management:

  • Ensure the waste container is in good condition and compatible with the chemical. The original container is often a suitable choice[9].

  • Keep the waste container securely closed at all times, except when adding waste[5][10][11].

  • Label the container clearly with the words "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[9][11].

  • The SAA must be a secure area away from general laboratory traffic.

  • If this compound is determined to be an acutely toxic "P-list" waste, accumulation is limited to one quart of liquid or one kilogram of solid waste at any one time[11].

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste[11].

  • Provide them with all necessary information about the waste, including the chemical name and quantity.

  • Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal company arranged through your institution[3].

5. Empty Container Disposal:

  • A container that held this compound may be considered "empty" once all possible material has been removed.

  • However, if this is treated as an acute hazardous waste (P-list), the empty container must be triple-rinsed with a suitable solvent capable of removing the residue[5][10]. The rinsate must be collected and disposed of as hazardous waste[10].

  • After proper decontamination, deface all labels on the empty container before disposing of it as regular trash or recycling, in accordance with institutional policy[5].

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

  • Control and Contain: If safe to do so, prevent the spill from spreading using absorbent materials.

  • PPE: Don appropriate PPE before attempting any cleanup.

  • Cleanup:

    • Small Spills (<1 Liter): Use an inert absorbent material to clean up the spill. Place the contaminated material in a sealed container and label it as hazardous waste[7].

    • Large Spills (>1 Liter): Contact your institution's EH&S or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment[7].

  • Decontaminate: Clean the spill area thoroughly once the material has been removed.

  • Report: Report the spill to your supervisor and EH&S department as required by your institution's policies.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Emergency start Waste Generation: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container collect Collect Waste in Container container->collect seal Securely Seal Container collect->seal spill Spill Occurs collect->spill saa Store in Designated Satellite Accumulation Area (SAA) seal->saa log Maintain Waste Log (if required) saa->log contact_ehs Contact EH&S for Waste Pickup Request log->contact_ehs pickup EH&S or Licensed Contractor Collects Waste contact_ehs->pickup end_disp Proper Off-site Disposal pickup->end_disp spill_response Follow Emergency Spill Protocol spill->spill_response spill_waste Collect Spill Debris as Hazardous Waste spill_response->spill_waste spill_waste->container

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, operational, and disposal guidance for handling 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from safety data for structurally related chemicals, including aromatic amines and acrylic acid esters, to ensure a high degree of safety in the laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate risks of exposure through inhalation, skin contact, or eye contact. The chemical structure suggests potential hazards associated with both aromatic amines and acrylic esters, which can include skin and eye irritation, allergic reactions, and potential toxicity if inhaled or ingested.[1][2][3][4]

Table 1: Required Personal Protective Equipment

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust, aerosols, or vapors. All handling of the solid compound and its solutions should occur within a fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes. A face shield provides broader protection, especially during procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous reactions.[2][5]
Hand Protection Chemical-Resistant Gloves (Double-gloving with Nitrile or Neoprene)To prevent skin contact. Given that all disposable gloves have a degree of permeability, wearing two pairs (double-gloving) and changing them frequently is a critical precaution.[5][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo safeguard feet from spills and falling objects.[5]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to maintain airborne concentrations below exposure limits. The specific type of respirator will depend on the operational conditions and a formal risk assessment.[1][7]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for both safety and the integrity of the experiment.

Step 1: Pre-Handling Preparations

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of material to be used and the nature of the procedure.

  • Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[5]

  • PPE Donning: Put on all required PPE as detailed in Table 1 before entering the designated handling area.

Step 2: Handling the Compound

  • Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and carefully to prevent splashing.

  • Reactions: All chemical reactions involving this compound must be set up within a certified chemical fume hood using appropriate and securely clamped glassware.

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly wipe down the work surface within the fume hood with a suitable solvent and cleaning agent.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination, typically by removing gloves first, followed by the lab coat, face shield, and goggles. Wash hands thoroughly after removing all PPE.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection

  • Containerization: All waste materials, including unused compounds, contaminated consumables (e.g., gloves, wipes, pipette tips), and rinse solutions, must be collected in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical waste.[8]

  • Labeling: The hazardous waste label must clearly identify the contents, including the full chemical name "this compound" and any solvents used. The date of waste generation should also be clearly marked.[8]

  • Rinsate Collection: The initial rinse of any glassware that has been in contact with the compound must be collected as hazardous waste.[8] For highly toxic materials, the first three rinses should be collected.[8]

Disposal Protocol

  • Prohibited Disposal: Never dispose of this chemical or its waste down the drain or in the regular trash.[8][9] Evaporation is not an acceptable method of disposal.[8]

  • Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling 3-(6-Amino-pyridin-3-yl)- acrylic acid ethyl ester fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Experiment outside_hood->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling the Compound.

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling & Disposal risk_assessment Conduct Risk Assessment emergency_prep Verify Emergency Equipment (Eyewash, Shower) risk_assessment->emergency_prep don_ppe Don All Required PPE emergency_prep->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate collect_waste Collect All Waste in Labeled Container decontaminate->collect_waste doff_ppe Doff PPE Correctly collect_waste->doff_ppe waste_pickup Arrange for EHS Waste Pickup collect_waste->waste_pickup wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Operational and Disposal Workflow for the Compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。